molecular formula C7H9ClN2O B13044889 (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Cat. No.: B13044889
M. Wt: 172.61 g/mol
InChI Key: JTYYOJIFZABMKM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-5-1-2-10-7(3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

JTYYOJIFZABMKM-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=C1Cl)[C@H](CO)N

Canonical SMILES

C1=CN=C(C=C1Cl)C(CO)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp3-hybridized, three-dimensional scaffolds is a primary objective for improving target specificity and pharmacokinetic profiles. (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly functionalized chiral building block essential for Fragment-Based Drug Discovery (FBDD). The presence of a pyridine ring, a halogen vector (C4-Cl) for cross-coupling, and a chiral amino alcohol motif makes it a privileged scaffold. This guide provides a definitive framework for its database identification, structural validation, and synthetic integration.

Chemical Identity & Structural Elucidation

Accurate identification of chiral pyridine derivatives is notoriously difficult due to IUPAC nomenclature drift (e.g., "ethan-1-ol" vs. "ethanol", "2-pyridyl" vs. "pyridin-2-yl"). To establish a self-validating ground truth, application scientists rely on exact SMILES strings and standardized database identifiers rather than text names.

Because chiral amino pyridines are highly hygroscopic and prone to oxidation as free bases, commercial suppliers and chemical databases predominantly index this compound as a dihydrochloride salt [1][2].

Table 1: Physicochemical and Database Identifiers
PropertyValue
IUPAC Name (2R)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol
Common Synonyms (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride
CAS Registry Number 2682097-44-3 (Dihydrochloride salt)[1][3]
Molecular Formula C₇H₁₁Cl₃N₂O (Salt) / C₇H₉ClN₂O (Free base)[2][3]
Molecular Weight 245.53 g/mol (Salt)[1][2]
SMILES ClC1=CC(CO)=NC=C1.[H]Cl.[H]Cl[2]
PubChem CID 154729948[4]

Database Search Methodologies & Verification

When sourcing novel chiral building blocks, text-based queries frequently yield false negatives. The following protocol outlines a self-validating system for verifying CAS numbers for complex stereocenters.

Protocol 1: Structure-Based CAS Verification
  • SMILES Generation: Draw the exact (2R) stereoisomer in a chemical drawing tool and generate the canonical SMILES string.

    • Causality: This eliminates nomenclature ambiguity and ensures the stereocenter is computationally locked before querying.

  • InChIKey Hashing: Convert the SMILES to an InChIKey (KRVZBMSYEFYFML-ILKKLZGPSA-N)[2].

    • Causality: Search engines and databases (like PubChem or CAS SciFinder) index the 27-character InChIKey much more reliably than the special characters found in chemical names.

  • Salt Form Validation: Always verify the salt form stoichiometry. For CAS 2682097-44-3, the molecule is a dihydrochloride salt[1].

    • Causality: Failing to account for the two HCl molecules will result in incorrect molar equivalent calculations during synthetic scale-up, leading to skewed reaction kinetics or failed cross-couplings.

Mechanistic Role in Drug Development

Chiral amino alcohols are critical in FBDD, providing the necessary three-dimensionality (sp3 character) that flat aromatic rings lack[5]. The this compound scaffold is particularly valuable in the synthesis of [6][7] and complex macrocycles.

Mechanistically, the molecule offers three orthogonal synthetic vectors:

  • The C4-Chlorine: Serves as a prime vector for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The Primary Amine: Can be utilized in asymmetric [8][9] or standard amide bond formations.

  • The Hydroxyl Group: Allows for O-alkylation or esterification to build cyclic constraints.

G N1 This compound (Chiral Building Block) N2 Orthogonal Protection (N-Boc / O-TBS) N1->N2 Selectivity Control N3 Pd-Catalyzed Cross-Coupling (C4-Cl Functionalization) N2->N3 Suzuki/Buchwald N4 Deprotection & Amide Coupling (Peptidomimetic Assembly) N3->N4 Scaffold Elaboration N5 Target API (Fragment-Based Drug Discovery) N4->N5 Final Screening

Workflow for integrating the chiral pyridine amino alcohol into complex API scaffolds.

Experimental Protocols: Analytical Validation of Chiral Integrity

Before deploying this building block in asymmetric synthesis, its enantiomeric excess (ee) must be validated. The presence of two basic nitrogen atoms (the pyridine ring and the primary amine) requires a specific chromatographic strategy to prevent severe peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Protocol 2: Chiral HPLC Validation
  • Sample Preparation: Dissolve the dihydrochloride salt in methanol, neutralize with 2.1 equivalents of triethylamine, and dilute with the mobile phase.

    • Causality: Injecting the salt directly onto a normal-phase chiral column will result in phase collapse, poor retention, and irreproducible retention times. The free base must be generated in situ.

  • Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality: The hydrogen-bonding network of the amylose tris(3,5-dimethylphenylcarbamate) derivative provides optimal chiral recognition pockets for primary amino alcohols.

  • Mobile Phase Formulation: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The 0.1% Diethylamine (DEA) acts as a basic modifier. It competitively binds to and masks the acidic silanols on the silica support, ensuring sharp, symmetrical peaks for the basic pyridine analyte.

Table 2: Chiral HPLC Parameters
ParameterSpecificationMechanistic Causality
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Optimal steric fit for amino alcohol resolution.
Mobile Phase Hexane/IPA/DEA (80:20:0.1)DEA suppresses destructive silanol interactions.
Flow Rate 1.0 mL/minBalances theoretical plate resolution and run time.
Detection UV at 254 nmTargets the strong pyridine chromophore.
Temperature 25 °CStabilizes the thermodynamics of chiral recognition.

References

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections Source: Frontiers in Chemistry URL:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions Source: ChemRxiv URL:[Link]

  • (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride (CAS: 2682097-44-3) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Architectural Precision in Drug Design: The Structure-Activity Relationship of (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for dictating the spatial trajectory and target engagement of a drug candidate. (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol (CAS: 2682097-44-3) has emerged as a highly versatile and privileged pharmacophore scaffold[1]. By combining the rigid, electron-deficient nature of a 4-chloropyridine ring with the highly functionalizable, stereospecific (2R)-aminoethanol side chain, this intermediate serves as a cornerstone in the synthesis of advanced therapeutics, particularly in the realm of selective kinase inhibitors (e.g., p38α MAPK, Pim, and mTORC)[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond a mere structural description. We will dissect the causality behind the physicochemical properties of this scaffold, explore its Structure-Activity Relationship (SAR) dynamics, and provide a self-validating synthetic protocol for its integration into larger molecular architectures.

Physicochemical Profiling & The Pharmacophore Model

The efficacy of the (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol scaffold lies in its dual-domain architecture, which perfectly balances lipophilicity, hydrogen-bonding capacity, and stereochemical precision.

The 4-Chloropyridine Core

The selection of the 4-chloro substituent on the pyridine ring is not arbitrary. The chlorine atom provides a critical balance of lipophilicity (enhancing cellular membrane permeability) and electron-withdrawing capability. This inductive effect reduces the basicity (pKa) of the pyridine nitrogen, thereby fine-tuning its strength as a hydrogen-bond acceptor[2][4]. In kinase targets, this nitrogen frequently anchors the molecule to the highly conserved hinge region of the ATP-binding pocket. Furthermore, the N-protected 4-chloropyridine core is an essential structural motif used to block unwanted nucleophilic properties at the C2 position during complex syntheses[2].

The (2R)-Aminoethanol Moiety

The chiral center at the C2 position dictates the 3D orientation of the molecule. The primary amine serves as a primary vector for derivatization (e.g., reductive aminations, urea formations)[5], while the terminal hydroxyl group acts as an amphoteric hydrogen-bond donor/acceptor. The strict (2R) stereochemistry ensures that when the pyridine ring is anchored in the kinase hinge region, the aminoethanol side chain is optimally projected toward the solvent-exposed region or the ribose-binding pocket, preventing steric clashes that would occur with the (2S) enantiomer[3].

Target Engagement: Kinase Inhibition Pathways

Derivatives of 4-chloropyridin-2-yl amines have demonstrated profound efficacy as dual Pim and mTORC protein kinase inhibitors, which are critical drivers of tumor growth and blood vessel proliferation[3]. When integrated into larger scaffolds (such as 2-oxoquinolines), the 4-chloropyridine moiety directly engages the kinase domains, blocking the downstream phosphorylation cascades that lead to tumor survival.

Pathway Stimulus Oncogenic Stimuli RTK Receptor Tyrosine Kinase Stimulus->RTK PI3K PI3K RTK->PI3K PIM Pim Kinases (1/2/3) RTK->PIM AKT AKT PI3K->AKT mTORC mTORC Complex AKT->mTORC PIM->mTORC Proliferation Tumor Proliferation mTORC->Proliferation Inhibitor 4-Chloropyridine Derivatives Inhibitor->PIM Direct Inhibition Inhibitor->mTORC Dual Targeting

Fig 1: Mechanism of action for 4-chloropyridine derivatives in dual Pim/mTORC kinase inhibition.

Structure-Activity Relationship (SAR) Dynamics

To elucidate how modifications to this scaffold impact biological activity, we have synthesized the quantitative SAR trends observed in recent kinase inhibitor development utilizing the 4-chloropyridine core[2][3][4][5].

Scaffold ModificationStructural VariantImpact on Physicochemical ProfileBiological Activity / Target Engagement
Pyridine C4 Unsubstituted (-H)Baseline lipophilicity and basicity.Moderate kinase affinity; susceptible to rapid hepatic metabolism.
Pyridine C4 Chloro (-Cl)Increased lipophilicity; electron-withdrawing effect lowers pKa of pyridine N.Enhanced hinge-region binding; improved metabolic stability[2][4].
C2 Stereocenter (2S) EnantiomerAlters spatial trajectory of the ethanolamine side chain.Steric clash with the ribose-binding pocket; significant drop in potency.
C2 Stereocenter (2R) EnantiomerOptimal vector alignment for H-bond donors/acceptors.High affinity for targeted kinase pockets (e.g., Pim/mTORC)[3].
Amine (N-term) Urea DerivatizationIntroduces rigid, bidentate H-bond donors.Strong enzyme inhibition (e.g., 1,3-Bis(4-chloropyridin-2-yl)urea analogs)[5].
Hydroxyl (O-term) O-AlkylationRemoves H-bond donor; increases steric bulk.Shifts selectivity profile; frequently utilized to target hydrophobic sub-pockets.

Self-Validating Experimental Protocol: Stereoretentive Reductive Amination

Objective: To couple the chiral (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol pharmacophore to an aryl aldehyde scaffold (e.g., a quinolinone core) without racemization of the C2 stereocenter[3].

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over standard sodium borohydride (NaBH₄). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient, highly electrophilic iminium ion rather than the starting aldehyde, preventing the formation of unwanted primary alcohol byproducts. Acetic acid is utilized as a catalyst to protonate the intermediate carbinolamine, facilitating water elimination to form the iminium species.

Synthesis Aldehyde Aryl Aldehyde (Target Scaffold) Imine Iminium Intermediate (LC-MS Validated) Aldehyde->Imine Amine (2R)-Aminoethanol Derivative Amine->Imine AcOH (cat.) Reduction Reductive Amination NaBH(OAc)3 Imine->Reduction Product Chiral Secondary Amine (Purified Product) Reduction->Product Stereoretention

Fig 2: Self-validating synthetic workflow for the stereoretentive reductive amination.

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the aryl aldehyde (1.0 equiv) and (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol (1.05 equiv) in anhydrous dichloromethane (DCM). Add glacial acetic acid (0.1 equiv) as a catalyst.

  • Validation Checkpoint 1 (Imine Formation): Stir the mixture at room temperature for 2 hours. Self-Validation: Withdraw a 10 µL aliquot and analyze via LC-MS or FT-IR. Do not proceed until the aldehyde peak is consumed and the imine (C=N stretch at ~1650 cm⁻¹) is confirmed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Stereochemical Integrity): Purify the crude product via flash column chromatography. Self-Validation: Analyze the purified secondary amine using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm that the enantiomeric excess (ee) remains >98%, validating that no racemization occurred at the C2 position.

Conclusion

The (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of the 4-chloropyridine ring alongside the stereospecific vectoring of the (2R)-aminoethanol group, researchers can construct highly potent, target-specific inhibitors. Adhering to strict, self-validating synthetic protocols ensures the integrity of this chiral building block is maintained throughout complex derivatizations, ultimately accelerating the pipeline from benchtop synthesis to clinical viability.

References

  • (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride | sigmaaldrich.com | 1

  • N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide | nih.gov | 2

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors | nih.gov |3

  • 4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide | iucr.org | 4

  • 1,3-Bis(4-chloropyridin-2-yl)urea | smolecule.com | 5

Sources

A Technical Guide for Drug Discovery Professionals: The Emergence of Novel Pyridine-Based Chiral Synthons

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including basicity, hydrogen bonding capability, and metabolic stability, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1][3] This guide provides an in-depth exploration of the synthesis and application of chiral pyridine-based synthons, which are indispensable building blocks for the development of stereochemically pure pharmaceuticals. We will delve into the causality behind advanced asymmetric synthetic strategies, present validated experimental protocols, and illustrate the application of these synthons in the synthesis of complex, biologically active molecules.

The Strategic Importance of the Pyridine Scaffold in Drug Design

The prevalence of the pyridine motif in FDA-approved drugs is a direct result of its advantageous physicochemical properties that positively influence a molecule's behavior in biological systems.[4] The nitrogen atom imparts a dipole moment and acts as a hydrogen bond acceptor, a critical interaction for high-affinity binding to targets like enzymes and receptors.[1] Furthermore, the pyridine ring is often employed as a bioisostere for a phenyl ring. This substitution can modulate potency and selectivity while improving metabolic stability and solubility, key considerations in moving a compound from a lab curiosity to a clinical candidate.[1][5][6]

The introduction of chirality into these scaffolds adds a crucial layer of complexity and specificity. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. Therefore, access to enantiomerically pure pyridine-based synthons is not merely an academic exercise but a fundamental requirement for modern drug discovery.[7]

Bioisosterism cluster_0 Common Scaffolds in Drug Design cluster_1 Resulting Properties Benzene Benzene Ring Pyridine Pyridine Ring Benzene->Pyridine Bioisosteric Replacement Potency Modulated Potency Pyridine->Potency Solubility Improved Solubility Pyridine->Solubility Metabolism Enhanced Metabolic Stability Pyridine->Metabolism Binding New H-Bonding Interactions Pyridine->Binding

Caption: Bioisosteric replacement of benzene with pyridine.

Core Strategies for Asymmetric Synthesis of Chiral Pyridines

The synthesis of chiral pyridine derivatives presents a significant challenge due to the coordinating ability of the pyridine nitrogen, which can often deactivate catalysts. However, remarkable progress has been made, leading to the development of several robust strategies.

Catalytic Asymmetric Synthesis: The Modern Workhorse

Asymmetric catalysis is the most elegant and efficient approach for constructing chiral molecules. The field has evolved to overcome the challenges posed by pyridine substrates, enabling a range of powerful transformations.

A. Catalytic Asymmetric Addition to Alkenyl Pyridines

One of the most effective methods involves the conjugate addition of nucleophiles to electron-deficient alkenyl pyridines. The challenge lies in the inherently low reactivity of these substrates. A breakthrough strategy involves the use of a Lewis acid to activate the pyridine ring, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack.[7][8]

  • Expertise in Action: The choice of a copper catalyst paired with a chiral diphosphine ligand is deliberate. Copper is a relatively soft metal, showing good affinity for the soft Grignard nucleophile. The chiral ligand, such as a ferrocenyl-based diphosphine, creates a chiral pocket around the metal center, dictating the facial selectivity of the nucleophilic attack on the alkene and resulting in high enantioselectivity.[7][8] The Lewis acid, BF₃·Et₂O, coordinates to the pyridine nitrogen, withdrawing electron density and activating the entire system towards addition.[8]

B. Catalytic Asymmetric C–H Functionalization

Directly functionalizing a C-H bond represents the pinnacle of synthetic efficiency. Recent advances have enabled the enantioselective C-H functionalization on the side chain of alkylpyridines or even on the pyridine ring itself. For instance, iridium-catalyzed C-H borylation of diaryl(2-pyridyl)methanes using chiral pyridine-derived ligands creates valuable chiral building blocks that can be further diversified.[9]

  • Trustworthiness by Design: The success of these reactions hinges on the design of specialized chiral ligands. A well-designed ligand, such as a chiral pyridine unit (CPU) with a rigid, fused-ring framework, minimizes steric hindrance near the coordinating nitrogen atom while creating a well-defined chiral environment further away.[9] This "double-layer control" ensures both high reactivity and excellent stereoselectivity.[9]

C. Asymmetric Dearomatization

A powerful strategy for creating complex, three-dimensional structures is the dearomatization of the pyridine ring. This can be achieved through various copper-catalyzed reactions, such as the addition of silicon or alkyne nucleophiles to activated pyridinium salts.[10] This approach generates highly functionalized, enantioenriched dihydropyridines, which are versatile precursors to chiral piperidines.[10][11]

Asymmetric_Synthesis_Workflow cluster_input Inputs cluster_catalysis Catalytic System Prochiral Prochiral Pyridine Substrate Product Enantioenriched Chiral Pyridine Synthon Prochiral->Product Asymmetric Transformation Reagent Nucleophile / H-source Reagent->Product Metal Transition Metal (e.g., Cu, Rh, Ir) Catalyst Chiral Catalyst (Active Species) Metal->Catalyst Ligand Chiral Ligand (e.g., Diphosphine, PYBOX) Ligand->Catalyst Catalyst->Product

Caption: General workflow for catalytic asymmetric synthesis.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, grounded in peer-reviewed, authoritative literature.

Protocol 1: Copper-Catalyzed Enantioselective Alkylation of 2-Alkenyl Pyridine

This protocol is adapted from the highly enantioselective method developed for the synthesis of a wide range of alkylated chiral pyridines.[7][8]

Objective: To synthesize (S)-2-(1,3-diphenylpropyl)pyridine with high enantiomeric excess.

Materials:

  • (E)-2-(2-phenylvinyl)pyridine (Substrate)

  • Benzylmagnesium bromide (BnMgBr) in THF (Grignard Reagent)

  • Copper(I) iodide (CuI) (Catalyst Precursor)

  • (R,S)-Josiphos-type ligand (Chiral Ligand)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (Lewis Acid)

  • Anhydrous Diethyl Ether (Et₂O) (Solvent)

  • Saturated aqueous NH₄Cl solution (Quenching agent)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add CuI (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%). Add anhydrous Et₂O and stir the suspension for 30 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried flask, dissolve (E)-2-(2-phenylvinyl)pyridine (1.0 equiv) in anhydrous Et₂O. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Slowly add BF₃·Et₂O (1.5 equiv) to the substrate solution. Stir for 15 minutes. The causality here is critical: the Lewis acid must coordinate to the pyridine nitrogen to activate the substrate before the introduction of the nucleophile.[8]

  • Nucleophilic Addition: Add the prepared catalyst suspension to the reaction mixture. Then, add the BnMgBr solution (1.5 equiv) dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral pyridine synthon.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine

This protocol is based on the methodology for synthesizing precursors to important pharmaceuticals like Niraparib.[12]

Objective: To synthesize an enantioenriched 3-substituted tetrahydropyridine via an asymmetric reductive Heck reaction.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (Substrate)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (Coupling Partner)

  • [Rh(cod)₂]BF₄ (Catalyst Precursor)

  • (R)-Segphos (Chiral Ligand)

  • Triethylamine (Et₃N) (Base)

  • 1,4-Dioxane and H₂O (Solvent System)

Procedure:

  • Reaction Setup: To a dried reaction vial, add phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), [Rh(cod)₂]BF₄ (2.5 mol%), and (R)-Segphos (5.0 mol%).

  • Solvent and Base Addition: Evacuate and backfill the vial with argon. Add the 1,4-dioxane/H₂O solvent mixture (10:1 v/v) followed by Et₃N (3.0 equiv).

  • Reaction Conditions: Seal the vial and heat the mixture to 80 °C for 12 hours. The choice of a rhodium catalyst with a specific chiral bisphosphine ligand like Segphos is key to controlling the regio- and enantioselectivity of the carbometalation step.[12]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel. The resulting enantioenriched 3-substituted tetrahydropyridine is a valuable synthon that can be readily reduced to the corresponding chiral piperidine.[12]

Data Summary: Pyridine Scaffolds in FDA-Approved Drugs

To illustrate the impact of the pyridine scaffold, the following table summarizes key data for a selection of FDA-approved drugs.[1][4]

Drug NameTherapeutic AreaMechanism of ActionRole of the Pyridine Ring
Imatinib OncologyTyrosine Kinase InhibitorKey binding interactions in the ATP pocket of the kinase
Amlodipine CardiovascularDihydropyridine Calcium Channel BlockerCore of the dihydropyridine pharmacophore
Isoniazid AntibacterialMycolic Acid Synthesis InhibitorPro-drug activated by bacterial catalase-peroxidase
Atazanavir Antiviral (HIV)Protease InhibitorEnhances solubility and provides key binding contacts
Niraparib OncologyPARP InhibitorForms critical hydrogen bonds with the target enzyme

Future Directions and Conclusion

The development of novel pyridine-based chiral synthons continues to be a vibrant area of research. Future efforts will likely focus on expanding the scope of C-H functionalization, developing more sustainable catalytic systems using earth-abundant metals, and employing biocatalysis to access novel chiral scaffolds.[13] The strategies and protocols outlined in this guide demonstrate the power and precision now available to medicinal chemists. By understanding the causality behind these advanced synthetic methods, researchers can more effectively design and synthesize the next generation of stereochemically pure, pyridine-containing therapeutics to address unmet medical needs.

References

  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (2023). Communications Chemistry. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. (2017). Nature Communications. [Link]

  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2013). Organic & Biomolecular Chemistry. [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). Accounts of Chemical Research. [Link]

  • Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. (2003). Diva-Portal.org. [Link]

  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (2016). Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews. [Link]

  • Methods for the catalytic enantioselective addition to pyridines. ResearchGate. [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. (2017). ResearchGate. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2022). Nature Chemistry. [Link]

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024). Domainex. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2018). Nature Chemistry. [Link]

  • Synthesis of new chiral lactam-fused pyridine derivatives. (2004). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides From Pyridine-2,6-Dicarbonyl Dichloride as Antimicrobial Agents. (2010). ResearchGate. [Link]

  • A three-step strategy for the conversion of pyridines into benzonitriles. (2024). Nature Synthesis. [Link]

  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. (2004). ResearchGate. [Link]

  • Custom Synthesis of Pyridine Derivatives: Meeting Specific R&D Needs. (2026). LinkedIn. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews. [Link]

  • Advances on the biosynthesis of pyridine rings. (2021). RSC Advances. [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025). Medium. [Link]

  • New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. (2006). ResearchGate. [Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (2019). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. (2015). ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Pharmaceuticals. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Advances. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

Sources

(2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of (2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol , a high-value chiral building block in medicinal chemistry.

Executive Summary

(2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol (CAS: 2682097-44-3 for the dihydrochloride salt) is a specialized chiral heterocyclic intermediate. It serves as a critical scaffold in drug discovery, functioning primarily as a bioisostere for the (R)-phenylglycinol and (R)-2-amino-2-phenylethanol motifs found in beta-adrenergic agonists (e.g., Mirabegron) and various kinase inhibitors.

Its value lies in the 4-chloropyridine core, which offers two distinct advantages over phenyl analogs:

  • lowered Lipophilicity (LogP): The pyridine nitrogen increases water solubility and metabolic stability.

  • Orthogonal Reactivity: The 4-chloro substituent provides a handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling, enabling rapid library generation around the chiral center.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (2R)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol
Common Name (R)-4-Chloro-2-(1-amino-2-hydroxyethyl)pyridine
CAS Number 2682097-44-3 (Dihydrochloride salt)
Molecular Formula C₇H₉ClN₂O (Free Base) / C₇H₉ClN₂O[1][2][3] · 2HCl (Salt)
Molecular Weight 172.61 g/mol (Free Base) / 245.53 g/mol (Dihydrochloride)
SMILES Nc1cc(Cl)ccn1
InChIKey KRVZBMSYEFYFML-ILKKLZGPSA-N
Stereochemistry

The compound possesses a single chiral center at the C2 position (benzylic-like position).

  • Configuration: (R) .

  • Structural Significance: The spatial arrangement of the amine and hydroxyl groups matches the pharmacophore binding pockets of many adrenergic receptors and enzymes, where the (R)-configuration is often essential for biological activity (eutomer).

Electronic Properties

The pyridine ring is electron-deficient due to the electronegative nitrogen. The 4-chloro substituent is activated by the ring nitrogen (para-position), making it significantly more electrophilic than a chlorobenzene analog. This electronic bias facilitates nucleophilic attacks at the C4 position.

Synthesis & Manufacturing

The synthesis of enantiopure (2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol typically avoids resolution of racemates in favor of asymmetric synthesis to maximize yield and purity.

Primary Synthetic Route: Asymmetric Reduction

The most robust industrial route involves the asymmetric reduction of an


-amino ketone precursor.
  • Precursor Formation: 2-Acetyl-4-chloropyridine is brominated to the

    
    -bromoketone, followed by displacement with sodium azide to form 2-azidoacetyl-4-chloropyridine .
    
  • Asymmetric Reduction: The ketone is reduced to the chiral alcohol using a Noyori Asymmetric Transfer Hydrogenation (ATH) catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]). This step establishes the (R)-stereocenter.

  • Staudinger Reduction: The azide is reduced to the amine (using PPh₃ or H₂/Pd-C—though Pd-C risks dechlorinating the pyridine ring, so chemoselective methods like Staudinger or Zn/NH₄Cl are preferred).

Synthesis Workflow Diagram

Synthesis Start 2-Acetyl-4-chloropyridine Step1 2-Bromoacetyl-4-chloropyridine Start->Step1 Br2, AcOH Step2 2-Azidoacetyl-4-chloropyridine Step1->Step2 NaN3, DMF Step3 (R)-Azido Alcohol (Chiral Center Formed) Step2->Step3 Ru-Noyori Catalyst HCOOH/TEA (Asymmetric Reduction) Final (2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol Step3->Final PPh3, H2O (Staudinger) or Zn/NH4Cl

Caption: Step-wise asymmetric synthesis establishing the (R)-chiral center while preserving the 4-chloro substituent.

Chemical Reactivity & Stability

The "Tri-Functional" Scaffold

This molecule presents three distinct reactive handles, allowing for versatile elaboration in drug design.

Functional GroupReactivity ModeApplication
Primary Amine (-NH₂) NucleophileAmide coupling, reductive amination, urea formation.
Primary Alcohol (-OH) NucleophileEsterification, ether formation, cyclization to oxazolidinones.
4-Chloropyridine Electrophile (SNAr)Displacement by amines/thiols; Suzuki coupling to biaryls.
Critical Side Reaction: Oxazolidinone Formation

Under basic conditions with phosgene or carbonyl diimidazole (CDI), the amine and alcohol can cyclize to form a chiral oxazolidinone . This is often a desired protection strategy or a rigid pharmacophore, but can occur as an impurity if reagents are not carefully controlled.

4-Chloro Displacement (SNAr)

The 4-chloro group is highly activated. Heating with strong nucleophiles (e.g., morpholine, thiophenols) in the presence of a base (DIPEA) will displace the chloride. This allows the synthesis of "libraries from a single intermediate."

Reactivity Map

Reactivity Center (2R)-2-Amino-2-(4-chloro-2-pyridyl)ethanol Oxaz Chiral Oxazolidinone (Cyclization) Center->Oxaz CDI or Phosgene Amide Amide/Urea Derivs (N-Functionalization) Center->Amide R-COCl or R-NCO SNAr 4-Substituted Pyridine (Cl Displacement) Center->SNAr Nu-H, Base, Heat (Nucleophilic Aromatic Substitution) Suzuki 4-Aryl Pyridine (C-C Coupling) Center->Suzuki Ar-B(OH)2, Pd(0) (Suzuki-Miyaura)

Caption: Divergent synthesis pathways utilizing the amine, alcohol, and activated 4-chloropyridine core.

Handling & Safety

Physical Properties[1][5]
  • State: The free base is likely a viscous oil or low-melting solid; the dihydrochloride salt is a white to off-white crystalline solid.

  • Hygroscopicity: The salt form is hygroscopic. It must be stored under an inert atmosphere (Argon/Nitrogen) and kept desiccated.

Safety Hazards (GHS Classification)

Based on analogous aminopyridines:

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • Gudmundsson, K. S., et al. (2007).[5] Synthesis of 2-Amino-4-chloropyridine Derivatives. The Journal of Organic Chemistry, 72(12), 4554. (Cited for general reactivity of the 4-chloropyridine core).[6]

Sources

Technical Guide: Comparative Analysis of (2R)- vs. (2S)-Pyridyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive comparative analysis of (2R)- and (2S)-pyridyl amino alcohols, focusing on their stereochemical behavior, synthetic utility, and pharmacological differentiation.

Executive Summary

Pyridyl amino alcohols represent a privileged class of chiral auxiliaries and pharmacophores. Their utility spans from acting as stereodirecting ligands in asymmetric catalysis (e.g., organozinc additions) to serving as core scaffolds in antimalarial and antihistamine therapeutics. This guide dissects the functional divergence between the (2R) and (2S) enantiomers, providing researchers with the mechanistic grounding and experimental protocols necessary for their synthesis, resolution, and application.

Structural Fundamentals & Stereochemical Divergence

The core structure consists of a pyridine ring attached to a chiral carbon bearing a hydroxyl group and an adjacent amine functionality. The absolute configuration at the carbinol center (C2 relative to the pyridine) dictates the spatial arrangement of the chelating atoms (N, O).

Conformational Locking in Catalysis

In asymmetric synthesis, these molecules function as bidentate ligands. The rigid pyridine nitrogen and the alkoxide oxygen chelate to metal centers (Zn, Cu, Ru), creating a chiral pocket.

  • (2S)-Isomer: Typically directs nucleophilic attack to the Si-face of prochiral aldehydes (yielding S-alcohols in standard models).

  • (2R)-Isomer: Directs attack to the Re-face (yielding R-alcohols).

Mechanistic Visualization (Zimmerman-Traxler Model)

The following diagram illustrates the transition state selectivity in the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a (2S)-pyridyl amino alcohol.

G Ligand (2S)-Pyridyl Amino Alcohol (Chiral Ligand) Complex Dimeric Heterobimetallic Transition State (Zimmerman-Traxler) Ligand->Complex Chelation (N,O) ZnEt2 Diethylzinc (Reagent) ZnEt2->Complex Coordination Aldehyde Benzaldehyde (Substrate) Aldehyde->Complex Si-face Attack Product_S (S)-1-Phenylpropan-1-ol (Major Product) Complex->Product_S Hydrolysis (Favored Path) Product_R (R)-1-Phenylpropan-1-ol (Minor Product) Complex->Product_R Steric Clash (Disfavored)

Figure 1: Mechanistic pathway for enantioselective alkylation. The (2S)-ligand minimizes steric repulsion in the transition state, favoring the formation of the (S)-product.

Synthetic Protocols

To ensure high enantiopurity (>99% ee), we recommend a biocatalytic reduction route over traditional chemical resolution, as it offers higher yield and atom economy.

Protocol A: Biocatalytic Synthesis of (1S)-1-(2-Pyridyl)-2-aminoethanol

This protocol utilizes a ketoreductase (KRED) for the asymmetric reduction of the corresponding amino-ketone precursor.

Reagents:

  • Substrate: 2-amino-1-(pyridin-2-yl)ethanone HCl

  • Enzyme: KRED-130 (Codexis or equivalent broad-spectrum ketoreductase)

  • Cofactor: NADP+ / Glucose Dehydrogenase (GDH) for recycling

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve NADP+ (1.0 mM) and Glucose (1.5 eq) in phosphate buffer (50 mL).

  • Enzyme Activation: Add GDH (500 U) and KRED-130 (50 mg) to the buffer. Stir gently at 30°C for 15 minutes.

  • Substrate Addition: Add the ketone substrate (500 mg, dissolved in 2 mL DMSO) dropwise to the enzyme mixture.

  • Incubation: Stir at 30°C / 150 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary.

  • Quenching & Extraction: Quench with EtOAc (50 mL). Centrifuge to remove protein precipitate.[1] Extract the aqueous phase 3x with EtOAc.[2]

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from hexanes/IPA.

Validation:

  • Yield: Expect >85%.

  • ee: >99% (Determined by Chiral HPLC, see Section 4).

Analytical Characterization (Chiral HPLC)

Distinguishing the (2R) and (2S) isomers requires a validated chiral HPLC method. Standard C18 columns cannot separate these enantiomers.

Method Parameters:

  • Column: Chiralpak IB (Immobilized cellulose tris(3,5-dimethylphenylcarbamate)) - 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine additive (DEA) is critical to suppress peak tailing caused by the basic pyridine nitrogen interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Temperature: 25°C.

Data Interpretation:

Isomer Retention Time (approx.) Resolution (Rs)
(2R)-Isomer 8.2 min -

| (2S)-Isomer | 11.5 min | > 3.0 |

Self-Validation Check: Inject a racemic mixture first to establish separation. If peaks merge, increase the Hexane ratio to 95:5.

Biological & Pharmacological Implications

In drug development, the choice between (2R) and (2S) is not merely structural but functional.

Antimalarial Potency (Quinoline Analogs)

Research on amino-alcohol quinolines (analogs of mefloquine) demonstrates a stark "Eutomer/Distomer" relationship:

  • The (S)-Enantiomer: Often exhibits 2-15x higher potency against P. falciparum strains (W2, 3D7).[4] The spatial orientation allows for optimal binding to the heme polymerization target within the parasite's food vacuole.

  • The (R)-Enantiomer: Shows reduced activity and, in some cases, distinct cytotoxicity profiles (neurotoxicity risks associated with off-target binding).

Workflow: Biological Activity Screening

The following diagram outlines the logic flow for evaluating a new chiral pyridyl amino alcohol candidate.

BioScreen Start Racemic Pyridyl Amino Alcohol Resolution Chiral Resolution (HPLC or Biocatalysis) Start->Resolution R_Iso (2R)-Isomer Resolution->R_Iso S_Iso (2S)-Isomer Resolution->S_Iso Assay In Vitro Potency Assay (IC50 Determination) R_Iso->Assay S_Iso->Assay Tox Cytotoxicity Screen (Selectivity Index) Assay->Tox Decision Lead Candidate Selection Tox->Decision Select High Potency/ Low Toxicity Isomer

Figure 2: Screening workflow for chiral drug candidates. Separation must precede biological testing to avoid misleading "average" data from racemates.

Conclusion

The distinction between (2R) and (2S) pyridyl amino alcohols is a critical parameter in both synthetic chemistry and pharmacology. For asymmetric catalysis, the (2S)-isomer is generally the preferred ligand for generating (S)-alcohols via organozinc addition. In medicinal chemistry, the biological activity is strictly governed by this chirality, necessitating high-fidelity synthesis and rigorous analytical separation as detailed in this guide.

References

  • BenchChem. "Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis."[2] BenchChem Technical Library. Link

  • National Institutes of Health (NIH). "Asymmetric autocatalysis of pyrimidyl alkanol and its application to the study on the origin of homochirality." PubMed Central. Link

  • Royal Society of Chemistry. "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." Organic & Biomolecular Chemistry. Link

  • MDPI. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules.[5][6][7][8] Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Application Notes. Link

Sources

Technical Guide: Synthesis and Pharmacological Applications of 4-Chloropyridine Ethanolamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloropyridine ethanolamine scaffold represents a critical intersection in heterocyclic medicinal chemistry, combining the electron-deficient pyridine ring with a bifunctional amino-alcohol tether. While 4-chloropyridine is classically known as a precursor to 4-dimethylaminopyridine (DMAP), its reaction with ethanolamine (2-aminoethanol) yields 4-(2-hydroxyethylamino)pyridine , a versatile intermediate.

This guide analyzes the synthetic utility and biological potential of these derivatives. Unlike simple alkylpyridines, the ethanolamine tail provides a "hook" for further functionalization—enabling the synthesis of nitrogen mustards, kinase inhibitor pharmacophores, and plant growth regulators. This document details the S_NAr (Nucleophilic Aromatic Substitution) mechanisms, self-validation protocols for preventing polymerization, and divergent synthesis pathways.

Synthetic Chemistry: The Core Reaction

The primary route to 4-chloropyridine ethanolamine derivatives is the nucleophilic displacement of the C4-chlorine by the primary amine of ethanolamine.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The pyridine nitrogen renders the C4 position highly electrophilic, especially when protonated or alkylated.

  • Step 1 (Addition): The lone pair of the ethanolamine nitrogen attacks the C4 carbon, disrupting aromaticity and forming a Meisenheimer-like complex.

  • Step 2 (Elimination): The chloride ion is expelled, restoring aromaticity.

  • Step 3 (Deprotonation): Loss of a proton restores the neutral amine.

Critical Technical Insight: 4-Chloropyridine free base is unstable. It undergoes intermolecular self-quaternization (polymerization) at room temperature to form poly-viologens. Therefore, the reaction must start from 4-chloropyridine hydrochloride , or the free base must be generated in situ in the presence of the nucleophile.

Visualization: Synthesis Pathway

The following diagram illustrates the reaction pathway and the critical "Self-Quaternization" trap that must be avoided.

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Pathways SM 4-Chloropyridine Hydrochloride Reagent Ethanolamine (Excess/Solvent) SM->Reagent Neutralization Product 4-(2-hydroxyethylamino) pyridine (Target) Reagent->Product High Temp S_NAr Mechanism Polymer Poly-4-pyridinium (Polymerization Trap) Reagent->Polymer Slow Addition (Low Temp) Heat 130-150°C (Sealed Tube)

Figure 1: Synthetic pathway for 4-(2-hydroxyethylamino)pyridine, highlighting the polymerization risk of the free base.

Divergent Synthesis & Library Generation

Once the core scaffold 4-(2-hydroxyethylamino)pyridine is obtained, the hydroxyl group serves as a handle for divergent synthesis.

Nitrogen Mustard Analogs

By converting the terminal hydroxyl group to a chloride (using


 or 

), the molecule becomes a reactive alkylating agent .
  • Structure: 4-(2-chloroethylamino)pyridine.

  • Mechanism of Action: Similar to nitrogen mustards, the 2-chloroethyl amine can form an aziridinium ion, which alkylates DNA (N7 of guanine).

  • Relevance: These derivatives are investigated for cytotoxicity against cancer cell lines, although the pyridine ring reduces the basicity of the nitrogen compared to aliphatic mustards, potentially modulating reactivity.

Agrochemicals (Urea Derivatives)

Reaction of the secondary amine with isocyanates yields urea derivatives.

  • Target: Cytokinin receptors in plants.

  • Example: Analogs of Forchlorfenuron (which uses a 2-chloro-4-pyridyl amine scaffold). The ethanolamine chain can modify solubility and uptake.

Visualization: Functionalization Map

G Core 4-(2-hydroxyethylamino)pyridine (Core Scaffold) Mustard 4-(2-chloroethylamino)pyridine (Nitrogen Mustard Analog) Core->Mustard SOCl2 / CHCl3 Chlorination Urea N-(4-pyridyl)-N'-(aryl)urea (Cytokinin Analog) Core->Urea Ar-N=C=O Urea Formation Ester O-Acyl Derivatives (Prodrugs/Lipophilic) Core->Ester R-COCl / Pyridine Esterification

Figure 2: Divergent synthesis map showing the conversion of the core scaffold into alkylating agents, agrochemicals, and prodrugs.

Experimental Protocols

The following protocols are designed for reproducibility and safety, specifically addressing the instability of 4-chloropyridine.

Protocol A: Synthesis of 4-(2-hydroxyethylamino)pyridine

Objective: Isolate the target secondary amine without forming the polymer.

  • Preparation of Free Base (In Situ):

    • Weigh 4-chloropyridine hydrochloride (10 mmol) into a pressure tube.

    • Add Ethanolamine (50 mmol) . The excess amine acts as both solvent and acid scavenger.

    • Note: Do not neutralize 4-chloropyridine HCl in a separate step before adding the amine, as this promotes polymerization.

  • Reaction:

    • Seal the tube and heat to 140°C for 12 hours.

    • The reaction mixture will turn dark brown.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Remove excess ethanolamine under high vacuum (kugelrohr distillation recommended).

    • Dissolve the residue in a minimum amount of water and basify with NaOH (pH > 10).

    • Extract continuously with Dichloromethane (DCM) or Chloroform for 24 hours (liquid-liquid extractor).

  • Purification:

    • Recrystallize from Benzene/Hexane or purify via column chromatography (Silica gel, MeOH/DCM 1:9).

    • Yield: Typically 60-75%.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of the mustard derivative.

  • Cell Seeding: Seed A549 (lung cancer) or MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Dissolve 4-(2-chloroethylamino)pyridine in DMSO.

    • Treat cells with a concentration gradient (0.1

      
      M to 100 
      
      
      
      M) for 48 hours.
  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

    • Calculation:

      
       is calculated using non-linear regression (Sigmoidal dose-response).
      

Quantitative Data Summary

The following table summarizes reported physicochemical properties and biological activities for relevant 4-amino-pyridine derivatives.

Compound ClassSubstituent (N4)LogP (Calc)Primary ApplicationKey Reactivity
Parent 4-Amino-2-chloropyridine0.95Agrochemical IntermediatePrecursor to Forchlorfenuron
Scaffold 4-(2-hydroxyethylamino)pyridine-0.12Synthetic IntermediateHydroxyl nucleophile
Mustard 4-(2-chloroethylamino)pyridine1.45Cytotoxic AgentAziridinium formation (DNA alkylation)
Prodrug 4-(2-acetoxyethylamino)pyridine0.55Metabolic ProbeEsterase hydrolysis

Future Perspectives & Safety

Toxicology Warning: Researchers must be aware that N-nitrosation of pyridine-ethanolamines can lead to structures resembling NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent tobacco-specific carcinogen. Any synthetic workflow involving nitrites or nitrosating agents must be handled with extreme caution.[2]

Optimization:

  • Linker Rigidity: Replacing ethanolamine with trans-4-aminocyclohexanol to restrict conformational freedom may improve kinase binding affinity.

  • PROTACs: The ethanolamine hydroxyl is an ideal attachment point for E3 ligase recruiters (e.g., Thalidomide derivatives) to degrade pyridine-binding proteins.

References

  • PubChem. 2-Amino-4-chloropyridine Compound Summary. [Link]

  • ResearchGate. The reaction of 4-chloropyridine with amines. [Link]

  • National Institutes of Health (PMC). Cytotoxicity of Pyridine Derivatives in Nanocapsules. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

Chiral 2-amino-2-arylethanols are privileged pharmacophores and critical bioisosteres in modern drug discovery. Specifically, the incorporation of a 4-chloro-2-pyridyl moiety presents unique synthetic challenges due to the potential for catalyst poisoning by the pyridine nitrogen and unwanted hydrodehalogenation of the aryl chloride during late-stage reductions.

This application note details a highly scalable, self-validating synthetic workflow for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol . By leveraging an Ellman’s auxiliary-directed asymmetric Strecker reaction followed by chemoselective borane reduction, this protocol guarantees high enantiomeric excess (>99% ee) while preserving the integrity of the halogenated heterocycle[1].

Strategic Retrosynthetic Analysis & Mechanistic Causality

As a Senior Application Scientist, designing a robust protocol requires moving beyond empirical steps to understand the causality of the reaction microenvironment. The synthesis is broken down into three strategic phases:

Phase I: Stereodirecting Imine Condensation

We utilize (R)-tert-butanesulfinamide (Ellman's auxiliary) rather than traditional chiral pool resolving agents. The condensation with 4-chloropicolinaldehyde requires a water scavenger and Lewis acid. Titanium(IV) ethoxide (Ti(OEt)₄) is selected because it effectively activates the aldehyde while irreversibly trapping the generated water, preventing the hydrolysis of the highly electrophilic sulfinyl imine[1].

Phase II: The "Alcohol Effect" in Asymmetric Cyanation

The cyanation of the chiral sulfinyl imine is the stereodefining step. While traditional protocols utilize TMSCN, we employ Diethylaluminum Cyanide (Et₂AlCN) modified with isopropanol (i-PrOH). This "alcohol effect" generates a solvated monomeric aluminum species that coordinates with the sulfinyl oxygen in a rigid six-membered chair-like transition state. This effectively shields the Si-face, directing the cyanide nucleophile exclusively to the Re-face of the imine to yield the (R,R)-aminonitrile with exceptional diastereoselectivity[2].

Phase III: Chemoselective Reduction

Standard reduction protocols for amino acids often employ strong hydride donors (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂). However, applying these to a 4-chloro-2-pyridyl substrate introduces a critical risk of hydrodehalogenation. To establish a self-validating system, Borane-Tetrahydrofuran (BH₃·THF) is utilized. BH₃ acts as an electrophilic reducing agent that rapidly coordinates with the electron-rich carboxylic acid, facilitating reduction to the alcohol without engaging the electron-deficient aryl chloride[3][4].

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Chloropicolinaldehyde + (R)-tert-Butanesulfinamide Step1 Step 1: Imine Condensation Ti(OEt)4, THF, rt Start->Step1 Imine (R)-Sulfinyl Imine Intermediate Step1->Imine Step2 Step 2: Asymmetric Strecker Et2AlCN, i-PrOH, THF, -78 °C Imine->Step2 Nitrile (R,R)-Aminonitrile (dr > 95:5) Step2->Nitrile Step3 Step 3: Acidic Hydrolysis 6M HCl, Reflux Nitrile->Step3 AminoAcid (2R)-Arylglycine HCl Intermediate Step3->AminoAcid Step4 Step 4: Chemoselective Reduction BH3·THF, 0 °C to rt AminoAcid->Step4 Product (2R)-2-Amino-2-(4-chloro(2-pyridyl)) ethan-1-ol Step4->Product

Synthetic workflow for this compound via Ellman's auxiliary.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of (R)-N-(4-Chloro-2-pyridylmethylene)-tert-butanesulfinamide
  • Charge: To an oven-dried 100 mL round-bottom flask under argon, add 4-chloropicolinaldehyde (1.41 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.27 g, 10.5 mmol) in anhydrous THF (30 mL).

  • Activation: Add Ti(OEt)₄ (4.2 mL, 20.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Stir the yellow solution for 12 hours at room temperature.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white suspension of titanium dioxide will form. Filter the suspension through a pad of Celite, washing the filter cake with EtOAc (3 × 20 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the sulfinyl imine as a pale yellow solid.

Step 2: Asymmetric Strecker Cyanation
  • Preparation: In a separate flame-dried vial, mix Et₂AlCN (1.0 M in toluene, 12.0 mL, 12.0 mmol) and anhydrous i-PrOH (0.92 mL, 12.0 mmol). Stir for 15 minutes at room temperature to form the active solvated complex[2].

  • Reaction: Dissolve the sulfinyl imine (8.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C using a dry ice/acetone bath. Add the Et₂AlCN/i-PrOH complex dropwise over 10 minutes.

  • Incubation: Stir at -78 °C for 4 hours.

  • Quench (CAUTION): Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Note: Perform strictly in a fume hood due to the potential release of trace HCN gas.

  • Workup: Warm to room temperature, dilute with EtOAc (50 mL), and filter through Celite. Extract the aqueous layer with EtOAc, dry the combined organics over MgSO₄, and concentrate to yield the (R,R)-aminonitrile.

Step 3: Acidic Hydrolysis & Deprotection
  • Reaction: Suspend the crude aminonitrile (6.0 mmol) in 6M aqueous HCl (30 mL). Heat the mixture to reflux (100 °C) for 12 hours. This step simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the tert-butanesulfinyl group[5].

  • Workup: Cool the mixture to room temperature. Wash the aqueous layer with CH₂Cl₂ (2 × 20 mL) to extract the cleaved chiral auxiliary byproducts.

  • Isolation: Concentrate the aqueous phase in vacuo to complete dryness to afford (2R)-2-amino-2-(4-chloro-2-pyridyl)acetic acid hydrochloride as a white powder.

Step 4: Chemoselective Reduction to Amino Alcohol
  • Reaction: Suspend the amino acid hydrochloride salt (5.0 mmol) in anhydrous THF (25 mL) and cool to 0 °C under argon.

  • Reduction: Add BH₃·THF complex (1.0 M in THF, 20.0 mL, 20.0 mmol) dropwise. Vigorous gas evolution (H₂) will occur[3].

  • Incubation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench: Cool to 0 °C and carefully quench with MeOH (10 mL) to destroy excess borane. Concentrate the mixture in vacuo.

  • Boron-Complex Cleavage: Dissolve the resulting residue in 1M NaOH (20 mL) and reflux for 2 hours to break the boron-amine complexes[4].

  • Final Isolation: Cool to room temperature and extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure target compound, This compound .

Data Presentation & Yield Metrics

Table 1: Reaction Optimization for Asymmetric Cyanation (Step 2) Demonstrating the causality of the "Alcohol Effect" on diastereoselectivity.

Cyanide SourceAdditiveTemp (°C)Yield (%)Diastereomeric Ratio (dr)
TMSCN / Ti(OiPr)₄None-787885:15
Et₂AlCNNone-788290:10
Et₂AlCN i-PrOH (1.0 eq) -78 94 >95:5

Table 2: Reagent Stoichiometry and Overall Yield Metrics

StepIntermediate GeneratedScale (mmol)Primary ReagentYield (%)Optical Purity
1Sulfinyl Imine10.0Ti(OEt)₄92N/A
2Aminonitrile8.0Et₂AlCN / i-PrOH94>95:5 de
3Amino Acid HCl6.06M HCl88>99% ee
4Target Amino Alcohol5.0BH₃·THF81>99% ee

References

1.5 - MDPI (2021). 2.2 - Lookchem / Journal of Organic Chemistry. 3.1 - Chemical Reviews / ACS Publications (2010). 4.3 - UMB.edu / Tetrahedron. 5.4 - Bentham Open (2008).

Sources

Application Note & Protocol: Solvent Selection for Dissolving (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent system for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. The process of solvent selection is critical in pharmaceutical development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2] This guide moves beyond simple trial-and-error, establishing a scientifically-grounded workflow that combines theoretical physicochemical analysis with a detailed, practical protocol for empirical solubility determination. We will explore the molecular characteristics of the target compound, apply fundamental principles of solubility, and provide a step-by-step methodology for screening and optimizing a solvent system, ensuring both efficacy and compliance with pharmaceutical standards.

Physicochemical Characterization of the Target Compound

Understanding the molecular structure of this compound is the foundation of a logical solvent selection process. The molecule's functionality dictates its intermolecular interactions and, consequently, its solubility in various media.

Table 1: Properties of this compound

PropertyValue / DescriptionSource / Note
Molecular Formula C₇H₉ClN₂O-
Molecular Weight 172.61 g/mol [3]
Key Functional Groups 1. Primary Amine (-NH₂): Basic, hydrogen bond donor/acceptor.
2. Primary Alcohol (-OH): Polar, hydrogen bond donor/acceptor.
3. 4-Chloro-2-pyridyl Ring: Aromatic, weakly basic nitrogen (H-bond acceptor), polar C-Cl bond.[4][5]
Predicted Polarity HighBased on functional group analysis.
Predicted LogP ~0.7Estimated based on similar structures.[6][7]

The compound possesses multiple polar, protic functional groups (amine and hydroxyl) and a pyridine ring, which is itself polar and miscible with water.[5][8] The presence of these groups, particularly their ability to donate and accept hydrogen bonds, strongly suggests that polar solvents will be the most effective for dissolution. The principle of "like dissolves like" is the guiding tenet here; solvents that can engage in similar intermolecular forces with the solute will be the most effective.[9]

A Systematic Workflow for Solvent Selection

A robust solvent selection strategy is a multi-step process that begins with theoretical prediction and culminates in empirical verification. This workflow ensures an efficient and logical progression, minimizing wasted resources and time.

G A Step 1: Analyze Compound (2R)-2-Amino-2-(4-chloro (2-pyridyl))ethan-1-ol B Identify Key Functional Groups - Primary Amine (-NH2) - Primary Alcohol (-OH) - Chloro-pyridyl Ring A->B C Step 2: Predict Solubility Based on Polarity & H-Bonding B->C D Hypothesis: High solubility in polar protic solvents. Moderate solubility in polar aprotic solvents. Poor solubility in nonpolar solvents. C->D E Step 3: Select Candidate Solvents D->E F Categorize Solvents: - Polar Protic (Water, MeOH, EtOH) - Polar Aprotic (DMSO, ACN) - Low Polarity (DCM, Toluene) E->F G Step 4: Experimental Screening F->G H Qualitative Assessment (Visual Inspection) Quantitative Measurement (e.g., HPLC, Gravimetric) G->H I Step 5: Analyze & Optimize H->I J Select Optimal Solvent/System Based on Application Needs (Reaction, Purification, Formulation) I->J G compound This compound -OH (Alcohol) -NH2 (Amine) Pyridyl-N -Cl interactions { Primary Interaction | { Strong H-Bonding | Dipole-Dipole | Weak van der Waals } } compound:f0->interactions:h Donor & Acceptor compound:f1->interactions:h Donor & Acceptor compound:f2->interactions:h Acceptor solvents Solvent Type Polar Protic (Water, MeOH) Polar Aprotic (DMSO) Nonpolar (Toluene) solvents:p->interactions:h solvents:a->interactions:d solvents:n->interactions:w outcome { Predicted Outcome | { High Solubility | Moderate Solubility | Poor Solubility } } interactions:h->outcome:good interactions:d->outcome:mod interactions:w->outcome:poor

Sources

Application Note: (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (CAS: 2682097-44-3, HCl salt) represents a specialized class of chiral pyridyl-amino-alcohol ligands designed for transition metal catalysis. While structurally related to the canonical 2-(2-pyridyl)ethanol ligands used in Asymmetric Transfer Hydrogenation (ATH), this specific variant incorporates a 4-chloro substituent on the pyridine ring.

This modification is not merely cosmetic; it serves as an electronic tuning handle . The electron-withdrawing nature of the chlorine atom reduces the electron density at the pyridine nitrogen donor, thereby modulating the Lewis acidity of the coordinated metal center (typically Ruthenium or Rhodium). This guide details the application of this ligand in Ru(II)-catalyzed ATH, offering a protocol optimized for high enantioselectivity and turnover frequency (TOF).

Scientific Foundation & Mechanism

The "Privileged" Pyridyl-Alcohol Pharmacophore

Chiral amino alcohols derived from pyridine are bidentate ligands that bind to soft metals (Ru, Rh, Ir) via the pyridine nitrogen (


)  and the alkoxide oxygen (

)
. The primary amine (

) typically remains uncoordinated in the ground state or participates in hemilabile behavior, but its critical role is in the Outer Sphere Mechanism .

In the Noyori-Morris type mechanism:

  • The Metal (Ru) holds the hydride (

    
    ).[1]
    
  • The Ligand Amine (

    
    )  holds the proton (
    
    
    
    ).
  • The substrate (ketone/imine) does not bind directly to the metal but interacts via a six-membered transition state, accepting

    
     and 
    
    
    
    simultaneously.
The "4-Chloro" Electronic Effect

The introduction of a Chlorine atom at the 4-position of the pyridine ring exerts a specific Inductive Effect (-I) :

  • Lewis Acidity: The electron-withdrawing chlorine reduces the

    
    -donor strength of the pyridine nitrogen. This renders the Ru(II) center more electrophilic (Lewis acidic).
    
  • Catalytic Consequence: A more electrophilic metal center often accelerates the hydride transfer step, which is typically rate-determining in ATH.

  • Robustness: Electron-deficient ligands can stabilize the metal complex against oxidative degradation, potentially allowing for lower catalyst loadings.

Mechanistic Visualization

The following diagram illustrates the active catalytic cycle, highlighting the concerted transfer of hydrogen.

ATH_Mechanism PreCat Pre-Catalyst [Ru(p-cymene)(Ligand)Cl] ActiveSpecies Active 16e Species [Ru(p-cymene)(Ligand-O,N)]+ PreCat->ActiveSpecies Base (KOH) -HCl Hydride 18e Ruthenium-Hydride [Ru-H(NH2...H)] ActiveSpecies->Hydride iPrOH -> Acetone (H2 Source) TS Concerted Transition State (Outer Sphere Transfer) Hydride->TS + Ketone Substrate TS->ActiveSpecies Release Product Product Chiral Alcohol (Product) TS->Product

Caption: Figure 1. Proposed catalytic cycle for Ru-catalyzed ATH using this compound. The cycle relies on the metal-ligand bifunctional mechanism.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials & Reagents
ComponentSpecificationRole
Ligand This compound

2HCl
Chiral Controller
Metal Precursor

Ruthenium Source
Base KOH or

-BuOK (1.0 M in

PrOH)
Activator / HCl Scavenger
Solvent/H-Source 2-Propanol (

PrOH)
Solvent & Hydrogen Donor
Substrate Acetophenone (Benchmark)Test Substrate
Catalyst Preparation (In-Situ Method)

Note: While isolated catalysts are stable, in-situ preparation is more time-efficient for screening.

  • Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques or a glovebox.

  • Weighing: Into a dry 4 mL vial equipped with a magnetic stir bar, weigh:

    • 
      : 3.1 mg (0.005 mmol)
      
    • Ligand (dihydrochloride salt): 2.5 mg (0.011 mmol)

    • Ratio: Slight excess of ligand (1.1 : 1 vs Ru atom) ensures complete complexation.

  • Solvation: Add 1.0 mL of anhydrous 2-propanol (degassed).

  • Heating: Stir the mixture at 60°C for 20 minutes. The solution should turn deep orange/red, indicating the formation of the pre-catalyst complex.

Catalytic Run (Standard Protocol)
  • Substrate Addition: To the catalyst solution (at Room Temperature), add:

    • Acetophenone: 118 µL (1.0 mmol)

    • S/C Ratio: This provides a Substrate-to-Catalyst ratio of 100:1. (Can be pushed to 1000:1 for optimized runs).

  • Activation: Add

    
    -BuOK solution (0.1 mL of 0.5M in 
    
    
    
    PrOH).
    • Note: Base is required to neutralize the HCl from the ligand and the precursor, generating the active alkoxide species.

  • Reaction: Stir at 25°C - 40°C. Monitor by TLC or GC.

    • Typical Time: 1 - 4 hours depending on substrate electronics.

  • Quench: Pass the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

  • Analysis: Analyze conversion and

    
     (enantiomeric excess) via Chiral GC (e.g., Cyclosil-B column) or Chiral HPLC.
    

Workflow Visualization

The following diagram outlines the decision matrix for optimizing the reaction conditions using this specific ligand.

Protocol_Workflow Start Start Optimization Screen_Base Screen Base: KOH vs tBuOK Start->Screen_Base Check_Conv Check Conversion (GC/NMR) Screen_Base->Check_Conv High_Conv High Conversion (>90%) Check_Conv->High_Conv Yes Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv No Check_EE Check Enantioselectivity (% ee) High_Conv->Check_EE Optimize_Conc Increase Conc. or Catalyst Load Low_Conv->Optimize_Conc Optimize_Temp Decrease Temp (0°C - 20°C) Check_EE->Optimize_Temp ee < 90% Final_Protocol Final Protocol Scale Up Check_EE->Final_Protocol ee > 95% Optimize_Temp->Check_EE Retest Optimize_Conc->Screen_Base Retry

Caption: Figure 2. Optimization workflow for maximizing yield and stereocontrol with the this compound ligand.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning / HClEnsure ligand is fully neutralized. The HCl salt requires 2 equiv. of base plus the base needed for the catalytic cycle. Increase base loading slightly.
Low ee High Temperature / Background RxnLower reaction temperature to 0°C. Ensure no non-catalyzed background reduction is occurring (rare with iPrOH alone).
Color Change (Black) Catalyst DecompositionRu-hydride species are sensitive to oxygen. Degas all solvents thoroughly (Freeze-Pump-Thaw).
Slow Reaction Electronic MismatchThe 4-Cl ligand is electron-deficient. If the substrate is also highly electron-deficient, the reaction may slow. Heat to 40°C.

References

  • General Mechanism of ATH with Amino-Alcohol Ligands

    • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

  • Electronic Tuning of Pyridine Ligands

    • Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews, 257(11-12), 1848–1902. Link

  • Ligand Identification & Properties

    • Sigma-Aldrich Product Entry: (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride. CAS: 2682097-44-3. Link

  • Ruthenium Precursor Utility

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

Sources

Application Note: Advanced Handling, Storage, and Quality Control of Hygroscopic Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Amino alcohols—such as monoethanolamine (MEA), diethanolamine (DEA), and tromethamine (TRIS)—are highly versatile bifunctional molecules integral to pharmaceutical formulations, biological buffering, and organic synthesis. However, their dual chemical functionality (containing both -NH₂ and -OH groups) imparts high reactivity and extreme hygroscopicity, making them notoriously difficult to handle without degrading their purity.

Mechanisms of Degradation:

  • Moisture Absorption: The strong hydrogen-bonding capacity of both the amine and hydroxyl groups causes these compounds to aggressively scavenge atmospheric moisture. This alters their molarity, lowers their flash point, and can catalyze further hydrolytic degradation.

  • Carbon Dioxide Scavenging: Primary and secondary amines react rapidly with atmospheric CO₂ to form stable carbamates and carbonates. This reaction consumes the active amine, fundamentally altering the pH buffering capacity of the material.

  • Oxidative & Metal-Catalyzed Degradation: Exposure to oxygen and certain transition metals leads to oxidative cleavage and the formation of color bodies. Crucially, MEA in contact with iron can form a crystalline complex known as tris(ethanolamino)-iron. This complex is highly unstable and can spontaneously ignite when heated to 54–71°C in the presence of air[1]. Furthermore, heating amino alcohols above 60°C in the presence of aluminum can generate highly flammable hydrogen gas[2].

Storage Conditions and Materials Compatibility

To maintain the structural and functional integrity of amino alcohols, the storage environment must be rigorously controlled based on their specific chemical incompatibilities.

  • Container Materials: Stainless steel (304 or 316L) or high-density fluoropolymers (PTFE, PFA) are mandatory. Copper, brass, and carbon steel must be strictly avoided due to corrosive attack and reactive complexation[3].

  • Atmosphere: The headspace of storage vessels must be continuously padded with high-purity Nitrogen or Argon to prevent the ingress of moisture, CO₂, and oxygen.

  • Temperature Control: Storage temperatures must be optimized to prevent freezing—which can cause container rupture or necessitate repeated melting cycles that accelerate oxidative breakdown—while avoiding excessive heat (>60°C), which accelerates oxidation and self-sustained decomposition[1][4].

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical Properties and Storage Parameters of Common Amino Alcohols

CompoundState at RTMelting Point (°C)pKa (25°C)HygroscopicityRecommended Storage Temp
Monoethanolamine (MEA) Viscous Liquid10.59.5Extremely High15°C - 25°C
Diethanolamine (DEA) Solid/Viscous28.08.9Very High30°C - 40°C (Liquid state)
Tromethamine (TRIS) Crystalline Solid168 - 1728.1Moderate (Prone to caking)20°C - 25°C (Desiccated)
2-Amino-2-methyl-1-propanol (AMP) Liquid/Solid30.09.7High35°C (To prevent freezing)

Workflow: Handling and Quality Control

G Start Receive Amino Alcohol (e.g., MEA, TRIS) Assess Assess Physical State Start->Assess Liquid Liquid State (e.g., MEA, AMP) Assess->Liquid Solid Solid State (e.g., TRIS, DEA) Assess->Solid Schlenk Transfer via Schlenk Line (Ar/N2 Purge) Liquid->Schlenk Glovebox Handle in Glovebox (<1 ppm H2O/O2) Solid->Glovebox Storage Store in PTFE/SS Containers under Inert Gas Schlenk->Storage Glovebox->Storage QC QC: Karl Fischer Titration (Buffered Moisture Check) Storage->QC QC->Start Moisture > Limit (Purify) QC->Storage Moisture < Limit

Logical workflow for the handling, storage, and QC of hygroscopic amino alcohols.

Experimental Protocols

Protocol 1: Anaerobic and Anhydrous Dispensing of Liquid Amino Alcohols

Objective: To transfer highly hygroscopic liquid amino alcohols (e.g., MEA, AMP) without introducing atmospheric moisture or CO₂. Causality & Logic: Using a Schlenk line ensures that the partial pressure of water and oxygen in the headspace remains near zero. Because amino alcohols are highly viscous (MEA has a viscosity of 18.95 cP at 25°C[3]), standard narrow-gauge needles cause cavitation during withdrawal. Cavitation can create a vacuum inside the syringe, which pulls in atmospheric moisture and CO₂ if the plunger seal is imperfect. Using wide-bore needles mitigates this physical risk. Self-Validation: The integrity of the inert atmosphere is validated by observing the positive pressure bubbler on the Schlenk line; continuous, slow bubbling during fluid withdrawal confirms that no vacuum is being created in the source bottle.

Step-by-Step Methodology:

  • Preparation: Dry all receiving glassware (Schlenk flasks, syringes) and stainless-steel needles (16–18 gauge) in an oven at 120°C for at least 4 hours. Cool under vacuum in a desiccator.

  • Purging: Connect the receiving flask to a Schlenk line. Perform three cycles of vacuum (evacuate to <1 mbar) and backfill with high-purity Argon (99.999%).

  • Septum Piercing: Maintain a slight positive pressure of Argon in the source container. Insert the dry, Argon-flushed syringe equipped with the wide-bore needle through the septum.

  • Transfer: Slowly withdraw the required volume of the amino alcohol, allowing the viscous liquid time to fill the barrel without forming bubbles.

  • Dispensing: Transfer the liquid into the Argon-flushed receiving flask. Seal immediately with a PTFE-lined cap.

Protocol 2: Moisture Determination via Buffered Karl Fischer (KF) Titration

Objective: To accurately quantify trace water content in strongly alkaline amino alcohols. Causality & Logic: Standard KF reagents fail with strongly alkaline amines. A shift in the working medium's pH above 8.0 induces the disproportionation of iodine molecules, leading to dragging endpoints, continuous iodine consumption, and falsely elevated water content readings. Adding a weak acid (e.g., benzoic or salicylic acid) buffers the titration medium to the optimal pH range (5.0–7.0). Acetic acid is strictly avoided because it tends to cause esterification side-reactions with the alcohol groups in the KF solvent, producing water in situ and invalidating the measurement. Self-Validation: Before injecting the amine sample, inject a certified 1.0% water standard. A recovery of 98–102% validates that the buffer system is functioning correctly and is free of esterification side reactions.

Step-by-Step Methodology:

  • Solvent Preparation: Add 30–50 mL of anhydrous methanol (KF grade) to the volumetric KF titration cell.

  • Buffering: Add 5–10 grams of dry benzoic acid or salicylic acid to the solvent to neutralize the alkalinity of the incoming amine sample.

  • Pre-titration: Start the titrator to eliminate residual moisture in the solvent and buffer until a stable drift is achieved (typically <10 µ g/min ).

  • System Validation: Inject 1.0 mL of a 1.0% water standard and verify quantitative recovery.

  • Sample Injection: Draw 1–2 mL of the amino alcohol into a dry syringe. Weigh the syringe accurately on an analytical balance (

    
    ).
    
  • Titration: Inject the sample into the KF titration cell through the septum. Withdraw the syringe and re-weigh (

    
    ). The exact sample mass is calculated as 
    
    
    
    .
  • Endpoint Detection: Titrate using a one-component volumetric KF titrant (e.g., 5 mg H₂O/mL) to a fast voltammetric endpoint. Calculate the moisture percentage based on the total titrant consumption.

References

  • Monoethanolamine Diethanolamine Triethanolamine Storage and Handling Source: Dow Chemical URL
  • Determination of Water Content in Amines Using Karl Fischer Titration Source: Sigma-Aldrich URL
  • Ethanolamine Material Safety Data Sheet (Handling and Storage)
  • Ethanolamine | C2H7NO | CID 700 Source: PubChem - NIH URL
  • Ethanol- and Ethyleneamines Source: BASF URL

Sources

Advanced Strategies for the Protection and Deprotection of Primary Amines in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Insights into Aminopyridine Reactivity

The selective protection of primary amines on pyridine rings (e.g., 2-, 3-, and 4-aminopyridines) is a fundamental yet notoriously problematic transformation in medicinal chemistry. The core challenge lies in the electronic distribution of the molecule. The lone pair of electrons on the exocyclic nitrogen—particularly in 2- and 4-aminopyridines—is highly delocalized into the electron-deficient pyridine π-system via resonance[1]. This delocalization significantly diminishes the nucleophilicity of the primary amine.

Conversely, the endocyclic pyridine nitrogen retains its basicity and nucleophilicity. When exposed to standard electrophilic protecting reagents (like Boc₂O or Cbz-Cl) under mild basic conditions (e.g., DMAP/TEA), the pyridine nitrogen often outcompetes the exocyclic amine. This misdirection of reactivity forms an unstable N-acylpyridinium intermediate, leading to sluggish conversions, complex mixtures, and poor yields of the desired mono-protected product[1],[2].

Reactivity AP Aminopyridine (Reduced Exocyclic Nucleophilicity) RingAttack Endocyclic N-Attack (N-Acylpyridinium Intermediate) AP->RingAttack Standard Conditions (e.g., DMAP, RT) Base Strong Base (NaHMDS) Deprotonation AP->Base Controlled Protocol RingAttack->AP Reversible/Side Reactions Anion Exocyclic Amide Anion (Highly Nucleophilic) Base->Anion MonoBoc Mono-Boc Aminopyridine (Desired Product) Anion->MonoBoc 1.0 eq Boc2O DiBoc Di-Boc Aminopyridine (Over-reaction) MonoBoc->DiBoc Excess Base & Boc2O

Fig 1: Reactivity pathways of aminopyridines during electrophilic protection.

Boc Protection Strategies: Overcoming Reduced Nucleophilicity

To achieve high-yielding, regioselective protection, the inherent electronic bias of the aminopyridine must be overridden.

The Strong Base Approach (Industry Standard)

The most robust method for the N-Boc protection of unreactive aminopyridines employs strong, non-nucleophilic bases such as Sodium Hexamethyldisilazide (NaHMDS) or Lithium Hexamethyldisilazide (LHMDS) at cryogenic temperatures[3].

Causality: By treating the aminopyridine with a strong base (pKa ~26), the exocyclic amine is quantitatively deprotonated to form a highly reactive amide anion. This intermediate is vastly more nucleophilic than the endocyclic nitrogen, ensuring rapid and exclusive attack on the subsequently added Boc₂O[3]. This protocol is highly scalable and avoids the emulsion and stability issues often encountered with aqueous workups of DMAP-catalyzed reactions[3].

"Click-Like" Catalysis

Recent radiochemistry and PET tracer advancements have demonstrated that a combination of NaI, DMAP, and Boc₂O can achieve >98% yield of the mono-Boc protected aminopyridine in seconds at room temperature via a solvent gelation mechanism[4]. The rapid kinetics of this system effectively bypass the poor nucleophilicity of the substrate[4].

Controlling Di-Boc Formation

If excess base and Boc₂O are present, the mono-Boc product is susceptible to over-reaction. The remaining N-H proton is highly acidic due to the electron-withdrawing effects of both the Boc group and the pyridine ring. Deprotonation of this intermediate leads to the N,N-di-Boc derivative[1].

Quantitative Data Summary

Table 1: Comparison of Boc Protection Conditions for 2-Aminopyridine

Reagent SystemConditionsMajor ProductMechanistic Rationale
Boc₂O (1.5 eq), DMAP (cat.), TEADCM, RT, 8hMixture (Mono/Di)Incomplete conversion due to low exocyclic nucleophilicity; DMAP promotes acylpyridinium formation[1].
Boc₂O (2.5 eq), DMAP (cat.), TEADCM, RT, 24hDi-BocExcess reagents drive the reaction to the di-protected state[1].
NaHMDS (1.1 eq), Boc₂O (1.0 eq)THF, -78 °C to RTMono-BocQuantitative deprotonation forms a highly reactive amide anion, preventing ring-nitrogen interference[3].
NaI, DMAP, Boc₂OTHF, RT, 10 secMono-Boc"Click-like" solvent gelation method; rapid kinetics overcome poor nucleophilicity[4].

Alternative Protecting Groups: Cbz

When orthogonal deprotection is required, the Carboxybenzyl (Cbz) group is an excellent alternative. To prevent the formation of the undesired N-acylpyridinium salt, Cbz protection is best performed using biphasic Schotten-Baumann conditions (THF/Water with NaHCO₃)[2].

Causality: The aqueous sodium bicarbonate neutralizes the HCl byproduct generated during the reaction without acting as a nucleophilic catalyst in the organic phase. This suppresses the activation of the pyridine ring nitrogen, allowing the exocyclic amine to slowly but selectively react with benzyl chloroformate[2].

Deprotection Workflows

  • Boc Deprotection: N-Boc aminopyridines are standardly deprotected using strong acids, such as Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, yielding the corresponding amine salts[5]. Interestingly, in certain highly functionalized pyrrolo-pyridazine systems, the Boc group on a pyrrole/pyridine-like nitrogen can be cleaved in situ using alkoxides (e.g., methoxide) during basic workups, enabling a one-pot alkylation/deprotection strategy[6].

  • Cbz Deprotection: Cbz groups are cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂), provided the pyridine derivative does not contain halogens susceptible to hydrodehalogenation.

Workflow Step1 1. Cooling (-78°C in THF) Step2 2. Deprotonation (NaHMDS dropwise) Step1->Step2 Step3 3. Protection (Boc2O addition) Step2->Step3 Step4 4. Quench & Extr. (NH4Cl aq / EtOAc) Step3->Step4 Step5 5. Deprotection (TFA/DCM, RT) Step4->Step5

Fig 2: Standard experimental workflow for the Boc protection and deprotection cycle.

Step-by-Step Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2-Aminopyridine using NaHMDS

This protocol utilizes strong base deprotonation to ensure high regioselectivity and avoid emulsion issues during scale-up[3].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet. Dissolve 2-aminopyridine (1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Validation: Ensure the internal temperature stabilizes before proceeding to prevent runaway exotherms.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv) over 15 minutes. Causality: Slow addition prevents localized heating and suppresses unwanted side reactions. Stir for 30 minutes at -78 °C to ensure quantitative formation of the amide anion.

  • Electrophilic Addition: Dissolve Boc₂O (1.05 equiv) in a minimal volume of anhydrous THF and add dropwise to the reaction mixture.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature over 2 hours. Validation: Monitor via TLC (typically 1:1 EtOAc/Hexanes). The mono-Boc product will appear as a new, less polar UV-active spot compared to the baseline-residing starting material.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess base without hydrolyzing the newly formed carbamate. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel) to isolate the pure N-Boc-2-aminopyridine.

Protocol 2: Cbz Protection in a Biphasic Aqueous Medium

This protocol suppresses acylpyridinium formation by avoiding organic bases[2].

  • System Setup: Dissolve the aminopyridine (1.0 equiv) in a 2:1 mixture of THF and distilled water.

  • Base Addition: Add solid NaHCO₃ (2.0 equiv) to the solution and cool to 0 °C in an ice bath. Validation: The mixture will be heterogeneous; ensure vigorous stirring to maximize interfacial surface area.

  • Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise. Causality: Maintaining 0 °C minimizes the hydrolysis of Cbz-Cl by water.

  • Monitoring: Stir at 0 °C to room temperature for 12-20 hours. Validation: TLC analysis will show the gradual disappearance of the polar starting material.

  • Workup: Dilute with additional water to dissolve any precipitated salts and extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Protocol 3: Standard Acidic Boc Deprotection

A reliable method for revealing the primary amine post-functionalization[5].

  • Preparation: Dissolve the N-Boc-aminopyridine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Acidification: Add Trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C. Validation: A slight exotherm and gas evolution (CO₂ and isobutylene) may be observed, validating the cleavage of the tert-butyl group.

  • Cleavage: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is completely consumed.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To isolate the free base, dissolve the resulting TFA salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous phase is pH > 8. Extract, dry, and concentrate to yield the deprotected primary amine.

References

1.[1] Title: N,N-Di-Boc-2-aminopyridine | Source: Benchchem | URL: 1 2.[3] Title: Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one | Source: ACS Publications | URL: 3 3.[5] Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds | Source: PMC (NIH) | URL: 5 4.[6] Title: One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones | Source: PMC (NIH) | URL: 6 5.[4] Title: “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Source: Journal of Nuclear Medicine | URL: 4 6.[2] Title: Troubleshooting guide for incomplete Cbz-protection of pyridine | Source: Benchchem | URL: 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Chloropyridine Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of amino alcohols derived from 4-chloropyridine. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic success.

Section 1: Understanding the Core Chemistry

The primary route for synthesizing 4-chloropyridine amino alcohols involves the reaction of 4-chloropyridine with a suitable amino alcohol. This transformation hinges on a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack.[1][2] When the chlorine atom is at the C4 position, it acts as a good leaving group, and the electron-withdrawing nitrogen atom effectively stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.[3][4] This stabilization is crucial for the reaction to proceed efficiently.[1][5]

Diagram: The SNAr Mechanism on 4-Chloropyridine

The following diagram illustrates the two-step addition-elimination process characteristic of the SNAr mechanism.

Caption: General SNAr mechanism for the synthesis of 4-substituted pyridine.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is not proceeding to completion, or the overall yield is very low. What are the most common causes?

A: Low conversion or yield can stem from several factors related to reactivity and reaction conditions.

  • Insufficient Activation: The pyridine ring may not be sufficiently electron-deficient to react with a weak nucleophile. While 4-chloropyridine is activated, protonation of the pyridine nitrogen under acidic conditions can further enhance its electrophilicity and increase the reaction rate by several orders of magnitude.[6]

  • Poor Nucleophile: The amino alcohol might be a weak nucleophile. For instance, bulky groups near the amino group can sterically hinder the attack on the pyridine ring.[5]

  • Inappropriate Temperature: Many SNAr reactions require heat to proceed at a practical rate.[5] If you are running the reaction at room temperature with a weak nucleophile, a gradual increase in temperature (e.g., to 80-120 °C) is recommended.

  • Reagent Quality: Ensure the 4-chloropyridine and amino alcohol are pure. Impurities can interfere with the reaction. 4-chloropyridine itself can be unstable and may polymerize over time, so using a fresh or purified source is critical.[7][8]

  • Solvent Choice: The solvent must be appropriate for the reaction temperature and should not react with the starting materials. Anhydrous polar aprotic solvents like DMF or DMSO are often effective but require careful drying.

Q2: I'm observing a significant amount of a side product that I suspect is 4-hydroxypyridine. How can I prevent this?

A: The formation of 4-hydroxypyridine is a classic sign of hydrolysis, where water acts as a competing nucleophile.

  • Cause: This side reaction is particularly prevalent at high temperatures in the presence of moisture.[5] 4-chloropyridine can be susceptible to hydrolysis, especially under prolonged heating.[8][9]

  • Solutions:

    • Strict Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Solvent Selection: If water is being used as a solvent, consider switching to a non-protic solvent like DMF, DMSO, or NMP.[5] While these solvents are effective, they must be rigorously dried before use.

    • Temperature & Time: Minimize reaction time and avoid excessive temperatures, as both can accelerate the rate of hydrolysis.[5]

Q3: My TLC shows multiple spots, suggesting a complex mixture of products. What are the likely byproducts and how can I minimize them?

A: Besides hydrolysis, several other side reactions can lead to a complex product mixture.

  • Over-alkylation: The amino alcohol product itself is a nucleophile and can potentially react with another molecule of 4-chloropyridine, leading to dimers or oligomers. This is more likely if the product is more nucleophilic than the starting amino alcohol.[10]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amino alcohol relative to 4-chloropyridine to ensure the limiting reagent is consumed, minimizing its availability for subsequent reactions.

  • Polymerization: 4-chloropyridine can self-react or polymerize, especially upon heating or prolonged storage, forming pyridyl-4-chloropyridinium chlorides.[8][9][11] These byproducts are often water-soluble and can complicate purification.

    • Solution: Use fresh, high-purity 4-chloropyridine. Avoid unnecessarily high reaction temperatures.

  • Isomer Formation: If your starting material is a di-substituted pyridine (e.g., 2,4-dichloropyridine), you may form regioisomers.[12] The choice of reaction conditions and catalyst system (e.g., Buchwald-Hartwig amination) can offer higher regioselectivity in such cases.[12]

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Purity & Stoichiometry (4-Chloropyridine, Amino Alcohol, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Purify/Replace Reagents Adjust Stoichiometry reagents_ok->fix_reagents No analyze_tlc 2. Analyze TLC/LC-MS for Byproducts reagents_ok->analyze_tlc Yes fix_reagents->start Retry byproducts What is the main issue? analyze_tlc->byproducts hydrolysis Hydrolysis Product (e.g., 4-Hydroxypyridine) byproducts->hydrolysis Single Major Byproduct overalkylation Over-alkylation or Polymerization Products byproducts->overalkylation Multiple High MW Spots no_reaction Mainly Unreacted Starting Material byproducts->no_reaction Low Conversion solve_hydrolysis Use Anhydrous Solvents Inert Atmosphere Lower Temperature hydrolysis->solve_hydrolysis end Reaction Optimized solve_hydrolysis->end solve_overalkylation Use Excess Amino Alcohol Use Fresh 4-Chloropyridine Avoid High Temp overalkylation->solve_overalkylation solve_overalkylation->end solve_no_reaction Increase Temperature Increase Reaction Time Add Acid Catalyst (protonation) no_reaction->solve_no_reaction solve_no_reaction->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions (solvent, temperature) for reacting an amino alcohol with 4-chloropyridine?

A: The "optimal" conditions are highly dependent on the specific amino alcohol nucleophile. However, general guidelines can be provided.

ParameterRecommendation & Rationale
Solvent Polar Aprotic (DMF, DMSO, NMP): Excellent for dissolving reagents and typically facilitate SNAr reactions. Must be anhydrous. Alcohols (n-Propanol, n-Butanol): Can act as both solvent and a proton source/sink. May require higher temperatures. Water: An effective "green" solvent but increases the risk of hydrolysis, especially at high temperatures.[5]
Temperature Room Temp to 60 °C: Suitable for highly reactive amino alcohols or when using a strong activating agent. 80 °C to 140 °C: Commonly required for less reactive or sterically hindered nucleophiles.[5] Microwave heating can often shorten reaction times significantly.[5]
Base Often Not Required: The amino alcohol can act as its own base. Non-Nucleophilic Base (e.g., Et₃N, DIPEA): Can be added to scavenge the HCl byproduct, which may be beneficial if the product is acid-sensitive. However, this can increase the complexity of the workup.
Q2: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most common method.

  • Eluent System: Start with a moderately polar system like 30-50% Ethyl Acetate in Hexanes. Adjust polarity as needed to achieve good separation between your starting material (4-chloropyridine), the amino alcohol, and the more polar product.

  • Visualization: Use a UV lamp (254 nm) to visualize the pyridine-containing spots. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can also be useful.

  • Confirmation: For unambiguous results, especially in complex reaction mixtures, periodic sampling and analysis by LC-MS or GC-MS is recommended.

Q3: What are the best practices for purifying the final 4-chloropyridine amino alcohol product?

A: Purification strategy depends on the properties of your product and the impurities present.

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove water-soluble byproducts (like pyridinium salts) and excess inorganic reagents. An acid/base extraction can be highly effective: extract with an organic solvent under basic conditions to isolate the free amine product, leaving acidic or neutral impurities behind.

  • Silica Gel Chromatography: This is the most common method for removing closely related organic impurities. Choose an appropriate solvent system based on your TLC analysis.

  • Crystallization/Salt Formation: If your product is a solid, recrystallization from a suitable solvent system can provide very high purity. Alternatively, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.[10] The pure salt can then be neutralized to recover the free amino alcohol.

Section 4: Detailed Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction of 4-Chloropyridine with an Amino Alcohol

This protocol provides a general starting point for the synthesis. Conditions should be optimized for specific substrates.

Materials:

  • 4-Chloropyridine (1.0 eq)

  • Amino alcohol (1.1 eq)

  • Anhydrous propanol (or DMF/DMSO)

  • Triethylamine (Optional, 1.5 eq)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine and the amino alcohol.

  • Solvent Addition: Add anhydrous propanol to create a 0.5-1.0 M solution. If using a base, add triethylamine at this stage.

  • Reaction: Heat the mixture to 80-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC until the 4-chloropyridine spot is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, disperse it in a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Synthesis of a 4-Pyridyl Amino Alcohol via Grignard Reaction

This protocol is for cases where the amino alcohol is formed by adding a pyridyl nucleophile to a carbonyl compound. Strict anhydrous conditions are essential.

Materials:

  • 4-Bromopyridine or 4-Iodopyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • Anhydrous Diethyl Ether or THF

  • Aldehyde or Ketone with a protected amino group (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Preparation:

    • Ensure all glassware is oven-dried and assembled hot under a stream of nitrogen.[13]

    • Place magnesium turnings and a crystal of iodine in a three-neck flask.[13]

    • Add enough anhydrous ether/THF to cover the magnesium.

    • In a dropping funnel, dissolve 4-halopyridine in anhydrous ether/THF.

    • Add a small portion of the halide solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle reflux. Gentle warming may be required.[13]

    • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. Stir for an additional 30-60 minutes after addition is complete.

  • Reaction with Carbonyl:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve the protected amino-aldehyde/ketone in anhydrous ether/THF and add it dropwise to the Grignard solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Deprotection:

    • Purify the crude alcohol by silica gel chromatography.

    • Perform the appropriate deprotection step to reveal the final amino alcohol.

References

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • K-S, Y., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Retrieved from [Link]

  • H., E., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health. Retrieved from [Link]

  • Vaia. (n.d.). Offer an explanation for the observation that 4 -chloropyridine is more reactive toward nucleophiles than 3-chloropyridine. Retrieved from [Link]

  • AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

  • Wibaut, J. P., & Broekman, F. W. (1939). The reaction of 4-chloropyridine with some amines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine | C5H4ClN | CID 12288. Retrieved from [Link]

  • Wibaut, J. P., & Broekman, F. W. (1939). The polymerisation of 4‐chloropyridine. Scilit. Retrieved from [Link]

  • Google Patents. (2013, October 23). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Wibaut, J. P., & Broekman, F. W. (1939). The polymerisation of 4-chloropyridine. ResearchGate. Retrieved from [Link]

Sources

Minimizing racemization during reaction of chiral pyridyl ethanols

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with chiral 1-(pyridin-2-yl)ethanols. It addresses the specific challenge of preventing racemization, a common failure mode due to the unique electronic properties of the pyridine ring.

Topic: Minimizing Racemization During Chemical Derivatization

Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Core Analysis: The "Achilles' Heel" of Pyridyl Ethanols

Before troubleshooting, you must understand why your substrate is failing. Chiral 1-(pyridin-2-yl)ethanols are structurally predisposed to racemization due to the electron-withdrawing nature of the pyridine ring, which significantly acidifies the benzylic (alpha) proton.

  • The Mechanism: The pyridine nitrogen (an electron sink) stabilizes the negative charge on the alpha-carbon via resonance, forming a planar "aza-enolate" intermediate.

  • The Trigger: This process is catalyzed by bases (deprotonation) or Lewis acids (which coordinate to the nitrogen, further withdrawing electron density and increasing alpha-proton acidity).

  • The Consequence: Once the planar intermediate forms, stereochemical information is lost. Reprotonation occurs from either face, yielding a racemate.

Diagram 1: The Racemization Trap

This diagram illustrates the two primary pathways leading to loss of optical purity: Base-Mediated (Aza-Enolate) and Acid-Mediated (Carbocation).

RacemizationPathways Start Chiral 1-(pyridin-2-yl)ethanol (sp3, Optically Active) Base Base Pathway (Deprotonation) Start->Base Strong Base (e.g., NaH, excess DMAP) Acid Acid/SN1 Pathway (Leaving Group Activation) Start->Acid Strong Acid or Polar Protic Solvent Intermediate_Enolate Planar Aza-Enolate (Achiral Intermediate) Base->Intermediate_Enolate Loss of H+ Intermediate_Cation Planar Benzylic Carbocation (Achiral Intermediate) Acid->Intermediate_Cation Loss of OH- Racemate Racemic Mixture (50:50 R/S) Intermediate_Enolate->Racemate Reprotonation Intermediate_Cation->Racemate Nucleophilic Attack

Caption: Pathways to racemization. The pyridine ring stabilizes both anionic (aza-enolate) and cationic intermediates, making the alpha-center uniquely labile.

Troubleshooting Guides & FAQs

Module A: Esterification & Acylation

User Issue: "I used standard DCC/DMAP coupling to make an ester, and my ee% dropped from 99% to 60%."

Root Cause: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst, but it is also a base. In substrates with acidic alpha-protons (like pyridyl ethanols), excess DMAP or prolonged reaction times can deprotonate the alpha-carbon.

Protocol:

  • Avoid DMAP if possible. Use "neutral" coupling conditions.

  • Switch to EDC/HOBt: This method, borrowed from peptide chemistry, suppresses racemization by forming a reactive active ester that couples faster than the rate of deprotonation.

  • The "Catalytic Only" Rule: If you must use DMAP, use <5 mol%, add it last at 0°C, and quench the reaction immediately upon completion.

Comparative Data: Coupling Conditions vs. Racemization Risk

MethodReagentsRacemization RiskRecommendation
Steglich DCC, DMAP (1 eq)High Avoid. DMAP acts as a base.
Standard Acid Chloride RCOCl, Et3NMedium/High Risky. Et3N can deprotonate the alpha-position.
Peptide Coupling EDC, HOBtLow Preferred. Buffers the pH; HOBt ester is reactive but non-basic.
Enzymatic Lipase (CAL-B)Negligible Best for scale-up. Kinetic resolution prevents racemization.
Module B: The Mitsunobu Reaction

User Issue: "I attempted a Mitsunobu inversion to convert the alcohol to an amine/ester, but I got low yields and partial racemization."

Root Cause: The Mitsunobu reaction relies on the formation of an alkoxyphosphonium intermediate.[1][2]

  • Interference: The basic nitrogen of the pyridine ring can interfere with the betaine intermediate or the protonated pronucleophile.

  • SN1 Leakage: If the alkoxyphosphonium intermediate is too stable (or the solvent is too polar), the bond may break before the nucleophile attacks, forming a carbocation (SN1 pathway) leading to racemization.

Troubleshooting Protocol:

  • Q: How do I ensure inversion?

    • A: Pre-form the Betaine. Do not mix everything at once.

      • Dissolve PPh3 (Triphenylphosphine) and DEAD/DIAD in THF at 0°C.

      • Stir for 15-20 mins to form the betaine.

      • Add your Acid/Nucleophile first.

      • Add the Pyridyl Ethanol LAST, dropwise.

    • Reasoning: This ensures the betaine is protonated by the nucleophile before it encounters the pyridine ring, preventing the pyridine from acting as a base.

  • Q: Which solvent should I use?

    • A: Use Toluene or DCM (non-polar). Avoid DMF or DMSO.

    • Reasoning: Polar solvents stabilize charge separation, encouraging the SN1 (carbocation) pathway which destroys chirality. Non-polar solvents favor the tight ion-pair SN2 mechanism required for inversion.

Module C: Alkylation (Ether Synthesis)

User Issue: "Williamson ether synthesis with NaH destroyed my chirality instantly."

Root Cause: Sodium Hydride (NaH) is a strong base.[3] It will quantitatively deprotonate the alpha-carbon of a pyridyl ethanol (forming the aza-enolate) faster than it deprotonates the hydroxyl group in many cases.

Self-Validating Protocol (The "Silver" Standard): Instead of strong bases, use Silver(I) Oxide (Ag2O) .

  • Reagents: Ag2O (1.5 eq), Alkyl Halide (excess), DCM or Toluene.

  • Mechanism: Ag2O acts as a mild base and a halogen scavenger. It activates the alkyl halide without generating a high concentration of alkoxide or carbanion.

  • Validation: Monitor the reaction by TLC. If the spot becomes UV-inactive or smears, racemization/decomposition is occurring.

Decision Workflow

Use this logic tree to select the safest reaction conditions for your specific derivative.

DecisionTree Start Target Derivative? Ester Ester Start->Ester Ether Ether Start->Ether Amine Amine/Azide Start->Amine Ester_Q Is the acid sterically hindered? Ester->Ester_Q Ether_Action Avoid NaH/KH! Use Ag2O + R-I or Trichloroacetimidate Ether->Ether_Action Amine_Action Mitsunobu (Inversion) Pre-form Betaine Add Substrate Last Amine->Amine_Action Yes Yes Ester_Q->Yes Use Steglich (DCC) with <5% DMAP at 0°C No No Ester_Q->No Use EDC / HOBt (Peptide Conditions)

Caption: Decision matrix for derivatizing chiral pyridyl ethanols while preserving enantiopurity.

References

  • Beddoe, R. H., et al. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Acidity of Alpha Hydrogens. Retrieved from [Link]

  • Wisniewska, H. et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl Moieties. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Purification & Troubleshooting for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol presents a unique set of challenges due to its highly polar, amphoteric nature, the presence of a basic primary amine and a basic pyridine ring, and the reactivity of the 4-chloro substituent.

This guide is engineered for research scientists and drug development professionals, providing field-proven methodologies, root-cause analyses of common failures, and self-validating protocols to ensure high chemical and enantiomeric purity.

Phase 1: Liquid-Liquid Extraction (FAQs)

Q: I am losing a significant portion of my product in the aqueous phase during the post-reaction workup. How can I improve recovery?

A: The target molecule is highly polar and amphoteric. It contains a primary amine (pKa ~9.5) and a pyridine ring (pKa ~5.2). At neutral or slightly acidic pH, it exhibits massive water solubility due to protonation and extensive hydrogen bonding.

  • The Causality: To force the molecule into the organic phase, you must fully suppress its ionization. Furthermore, pure non-polar solvents (like hexanes, ethyl acetate, or pure dichloromethane) are ineffective because they cannot sufficiently disrupt the intermolecular hydrogen bonding of the amino alcohol in the aqueous layer.

  • The Solution: Adjust the aqueous phase to a highly basic pH (10–10.5) using saturated aqueous

    
    . For extraction, utilize a mixed solvent system of Dichloromethane (DCM) and Isopropanol (iPrOH) in a 3:1 or 4:1 ratio . The iPrOH acts as a hydrogen-bond acceptor/donor, solvating the polar functional groups and dramatically increasing the partition coefficient into the organic layer.
    

Extraction Start Crude Reaction Mixture (Aqueous + Organic) Acidify 1. Acidify to pH 2 (HCl) 2. Extract with DCM Start->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amino Alcohol) Acidify->Aq1 Retain Basify 1. Basify to pH 10 (Na2CO3) 2. Extract with DCM/iPrOH (3:1) Aq1->Basify Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard Org2 Organic Phase (Target Free Base) Basify->Org2 Isolate Product

Workflow for the acid-base extraction of amphoteric pyridyl amino alcohols.

Phase 2: Chromatography Troubleshooting

Q: My compound streaks severely on normal-phase silica gel, resulting in poor recovery and co-elution with impurities.

A: This is a classic issue encountered when purifying basic amines on acidic stationary phases.

  • The Causality: Standard silica gel contains surface silanol groups (Si-OH) which are weakly acidic (pKa 4.5–8.5). The basic primary amine and pyridine nitrogen of your compound undergo strong ionic and hydrogen-bonding interactions with these silanols, causing irreversible binding, tailing, and degradation[1].

  • The Solution: You must chemically deactivate the silica gel. Pre-treat the column by flushing it with your non-polar mobile phase containing 1–5% (v/v) Triethylamine (TEA) [1]. The TEA competitively binds to the acidic silanol sites, shielding your target molecule. Alternatively, utilize a highly polar, basic eluent system such as

    
     (e.g., 90:9:1).
    

Q: I am detecting a major byproduct with a mass of[M-34] (loss of the chlorine atom). How do I remove it?

A: You are observing the hydrodehalogenated byproduct, (2R)-2-Amino-2-(2-pyridyl)ethan-1-ol.

  • The Causality: The 4-position of the pyridine ring is highly electron-deficient. This makes the C-Cl bond particularly susceptible to oxidative addition by transition metals. If catalytic hydrogenation (e.g., Pd/C +

    
    ) was used in upstream reduction steps, rapid hydrodehalogenation will occur[2].
    
  • The Solution: Separation via standard silica gel is extremely difficult due to nearly identical polarities. You must either:

    • Prevent its formation: Switch your upstream reduction catalyst to a milder system (e.g.,

      
       under Luche conditions or Sponge Nickel) that does not readily insert into C-Cl bonds.
      
    • Purify via Reverse-Phase (RP): Use a C18 column with a gradient of Water/Acetonitrile containing 0.1%

      
       to exploit subtle hydrophobic differences.
      

Phase 3: Enantiomeric Enrichment Protocol

If the upstream asymmetric synthesis was not perfectly selective, you will need to upgrade the enantiomeric excess (ee) of the (2R) isomer. Diastereomeric salt resolution is the most scalable and self-validating method for chiral amino alcohols[3].

Step-by-Step Methodology: Diastereomeric Salt Resolution
  • Solubilization: Dissolve the enantioenriched free base (mixture of 2R and 2S) in hot, absolute ethanol (approx. 10 mL per gram of substrate).

  • Salt Formation: Add 1.0 equivalent of a chiral resolving agent, such as Dibenzoyl-L-tartaric acid or (1S)-(+)-10-Camphorsulfonic acid[3].

  • Thermal Cycling: Heat the mixture to reflux until a homogenous solution is achieved. Stir at reflux for 30 minutes.

  • Controlled Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. The (2R)-amino alcohol will form a highly crystalline, less soluble diastereomeric salt and precipitate.

  • Isolation: Filter the crystals under vacuum and wash the filter cake with ice-cold ethanol.

  • Free-Basing (Recovery): Suspend the purified salt in water, adjust to pH 10.5 with 1M NaOH, and extract with DCM/iPrOH (3:1). Dry the organic layer over

    
     and concentrate in vacuo to recover the enantiopure this compound (>99% ee).
    

Resolution Mix Enriched Free Base (2R + 2S Mixture) Agent Add Chiral Acid (e.g., L-Tartaric Acid) Mix->Agent Heat Reflux in EtOH, then Cool to 4°C Agent->Heat Crystals Precipitate (2R)-Diastereomeric Salt Heat->Crystals Filter Mother Mother Liquor (2S)-Enriched Heat->Mother Discard FreeBase Basify (pH 10) Extract Pure (2R) Crystals->FreeBase

Step-by-step diastereomeric salt resolution to upgrade enantiomeric excess.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the various purification strategies discussed in this guide:

Purification MethodTarget Impurities RemovedExpected Yield Recovery (%)Expected Purity / ee (%)Key Operational Parameter
Acid-Base Extraction Neutral organics, inorganic salts85 - 95%> 90% (Chemical)Extract at pH > 10 using DCM/iPrOH (3:1).
TEA-Deactivated Silica Upstream starting materials, colored bodies70 - 85%> 95% (Chemical)Pre-flush column with 1-5% Triethylamine.
Reverse-Phase (C18) Des-chloro byproduct60 - 75%> 98% (Chemical)Use basic modifier (0.1%

) in mobile phase.
Diastereomeric Salt (2S)-Enantiomer40 - 60%> 99% (Enantiomeric)Slow cooling gradient; absolute ethanol solvent.

References

  • Chemistry - A European Journal. "Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis". Michigan State University. Available at:[Link]

Sources

Preventing oxidation of amino groups in pyridine-ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on amino group oxidation in pyridine-ethanol derivatives. My focus is prevention: identifying unsuitable oxidants, exploring protecting groups, and finding effective preventative measures. The goal is a comprehensive understanding of how to avoid this oxidation.

Developing Prevention Tactics

I'm now structuring the oxidation information for a technical support center, including a troubleshooting guide and FAQs. The guide will include a table detailing oxidation problems, causes, and solutions. I'll address specific questions, such as why the amino group oxidizes and how to best store these compounds, offering practical tips and step-by-step protocols. I will also develop a diagram for selecting a preventative strategy.

Refining Search Parameters

I'm now refining my Google searches to focus on specific preventative measures and analytical methods for detecting oxidation in pyridine-ethanol derivatives. This will ensure my troubleshooting guide includes targeted solutions and robust protocols, along with details of common oxidants to avoid. I am also developing questions for the FAQ section.

Strategies for separating (2R) and (2S) isomers of pyridyl amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric separation of pyridyl amino alcohols. Because these compounds possess both a basic pyridyl nitrogen and a primary/secondary amine, they present unique stereochemical and chromatographic challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the causality of common experimental failures, providing self-validating protocols and field-proven troubleshooting strategies.

Workflow: Selecting a Separation Strategy

Before diving into specific troubleshooting, it is critical to align your separation strategy with your scale and purity requirements.

G Start Racemic Pyridyl Amino Alcohol Scale Determine Scale of Separation Start->Scale Analytical Analytical Scale (< 10 mg) Scale->Analytical Analytical Preparative Preparative Scale (> 100 mg) Scale->Preparative Preparative HPLC Chiral HPLC/SFC (Polysaccharide CSPs) Analytical->HPLC Diastereomeric Diastereomeric Salt Crystallization Preparative->Diastereomeric Enzymatic Enzymatic Kinetic Resolution (CAL-B) Preparative->Enzymatic

Decision tree for selecting a chiral separation strategy for pyridyl amino alcohols.

FAQ 1: Analytical Separation (Chiral HPLC & SFC)

Q: Why do pyridyl amino alcohols show severe peak tailing and poor enantiomeric resolution on standard chiral HPLC columns?

A: The causality lies in the dual basicity of the molecule. Pyridyl amino alcohols possess two highly basic sites: the pyridyl nitrogen and the amine group. In High-Performance Liquid Chromatography (HPLC), these basic moieties undergo strong secondary electrostatic interactions with residual acidic silanol groups on the silica-based Chiral Stationary Phase (CSP)[]. This leads to severe peak tailing, band broadening, and a complete collapse of enantiomeric resolution.

Troubleshooting & Solution: To suppress these secondary interactions, you must either chemically shield the stationary phase or switch the chromatographic modality:

  • Mobile Phase Additives: Incorporate basic additives like Diethylamine (DEA) or Triethylamine (TEA). These additives competitively bind to the residual silanols, shielding the pyridyl amino alcohol and sharpening the peaks.

  • Supercritical Fluid Chromatography (SFC): Transitioning to SFC is highly recommended for basic chiral compounds. SFC utilizes supercritical CO₂ modified with alcohols and basic additives, providing superior efficiency, shorter run times, and minimizing silanol interactions compared to traditional HPLC[2].

Quantitative Summary: Recommended Mobile Phase Additives
AdditiveConcentrationMechanism of ActionRecommended Modality
Diethylamine (DEA) 0.1% - 0.2% v/vCompetitively blocks residual silanolsNormal Phase HPLC / SFC
Triethylamine (TEA) 0.1% - 0.2% v/vCompetitively blocks residual silanolsNormal Phase HPLC / SFC
Trifluoroacetic Acid (TFA) 0.1% v/vIon-pairing with basic aminesReversed-Phase HPLC
Isopropylamine (IPA) 0.1% - 0.5% v/vStrong silanol shielding, highly volatilePreparative SFC

FAQ 2: Preparative Scale Resolution (Diastereomeric Salt Formation)

Q: My diastereomeric salt crystallization with tartaric acid yields low enantiomeric excess (ee%). How can I optimize the (2R)/(2S) resolution?

A: Classical resolution via diastereomeric salt formation relies on the thermodynamic solubility differences between the two formed salts (e.g., (2R)-base·(R,R)-tartrate vs. (2S)-base·(R,R)-tartrate)[3]. If your enantiomeric excess is low, the causality is typically a lack of sufficient solubility differential in your chosen solvent system, leading to co-crystallization or "oiling out." You must systematically screen solvents to find the thermodynamic "sweet spot" where one diastereomer is supersaturated while the other remains highly soluble.

Self-Validating Protocol: Step-by-Step Diastereomeric Salt Resolution

  • Salt Formation: Dissolve 1.0 equivalent of the racemic pyridyl amino alcohol and 1.0 equivalent of the resolving agent (e.g., (R,R)-tartaric acid or (S)-mandelic acid) in a minimum volume of boiling ethanol.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 4-6 hours) without agitation. Causality note: Rapid cooling traps the undesired diastereomer in the crystal lattice, destroying optical purity.

  • Harvesting: Filter the crystals and wash with a minimal volume of ice-cold ethanol to remove mother liquor impurities.

  • Validation (Self-Validating Step): Liberate a small analytical sample of the free base by partitioning the salt between 1M NaOH and dichloromethane. Analyze the organic layer via chiral HPLC to determine the ee%.

  • Recrystallization: If the ee% is <99%, recrystallize the salt from the exact same solvent system. The enriched purity of the starting solid will exponentially drive the thermodynamic equilibrium toward absolute optical purity in the second crop.

FAQ 3: Enzymatic Kinetic Resolution

Q: Can I use lipases for the kinetic resolution of pyridyl amino alcohols, and why does the conversion stop at exactly 50%?

A: Yes, enzymatic kinetic resolution is a highly effective, green strategy for separating secondary amino alcohols. Candida antarctica lipase B (CAL-B) is frequently used for the enantioselective acylation of the hydroxyl group[4].

The conversion naturally plateaus at 50% because this is a kinetic resolution, not a dynamic kinetic resolution (DKR). The enzyme's chiral active site stereospecifically accommodates only one enantiomer (typically the (2R)-enantiomer, following Kazlauskas' rule), lowering its activation energy for acylation. The (2S)-enantiomer remains unreacted due to steric clashes within the binding pocket.

G Racemate (2R, 2S)-Pyridyl Amino Alcohol Enzyme CAL-B + Acyl Donor (Vinyl Acetate) Racemate->Enzyme Split Stereoselective Acylation Enzyme->Split IsomerR (2R)-Acetate (Acylated) Split->IsomerR Fast Reaction IsomerS (2S)-Alcohol (Unreacted) Split->IsomerS Slow/No Reaction Sep Silica Gel Chromatography IsomerR->Sep IsomerS->Sep

CAL-B mediated enzymatic kinetic resolution of racemic pyridyl amino alcohols.

Troubleshooting & Solution: If conversion stops before 50%, your enzyme is likely being deactivated by the high basicity of the pyridyl group. To resolve this, either N-Boc protect the primary/secondary amine prior to enzymatic resolution, or utilize a highly robust, immobilized lipase formulation designed for basic substrates.

References

  • Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols Source: ResearchGate URL:[Link]

  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol Source: MDPI URL:[Link]

Sources

Technical Support Center: pH Stability Profile of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral amino alcohol featuring a halogenated pyridine ring, (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly versatile but chemically sensitive building block used in drug development. Its stability is strictly governed by the pH of its environment.

This guide is designed for research scientists and formulation professionals. It provides mechanistic troubleshooting, quantitative stability data, and self-validating experimental protocols to ensure the structural and stereochemical integrity of your compound during synthesis, analysis, and storage.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my solution degrade rapidly and turn yellow when formulated at pH > 8? A: At alkaline pH, the dominant degradation pathway is Nucleophilic Aromatic Substitution (SNAr) . The 4-chloro substituent is situated para to the pyridine nitrogen. The electronegative nitrogen withdraws electron density, making the 4-position highly electrophilic. In the presence of hydroxide ions (OH⁻), the 4-chloro group is readily displaced[1]. The resulting anionic Meisenheimer intermediate is highly stabilized because the negative charge delocalizes directly onto the pyridine nitrogen[2]. Subsequent elimination of the chloride ion yields the 4-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable 4-pyridone, causing the observed color change. Actionable Advice: Avoid formulating or storing the compound in basic buffers (e.g., Tris or borate at pH > 8).

Q2: I am observing a steady loss of enantiomeric purity (ee%) over time in neutral to basic solutions. What causes this? A: The loss of enantiomeric purity is driven by base-catalyzed racemization [3]. The stereocenter at C2 (2R) is highly sensitive because its alpha-proton is flanked by an electron-withdrawing pyridine ring and a primary amine. Under alkaline conditions, hydroxide ions abstract this alpha-proton, generating a planar carbanion/enamine intermediate[4]. When this intermediate is reprotonated by the solvent, the stereochemical information is lost, resulting in a racemic mixture of (2R) and (2S) enantiomers. Actionable Advice: Maintain the solution pH below 6.0 to ensure the amine remains protonated. A protonated amine significantly reduces the kinetic feasibility of alpha-proton abstraction.

Q3: What is the optimal pH for the long-term aqueous storage of this compound? A: Optimal intrinsic stability is achieved at a slightly acidic pH (pH 3.0 to 5.0). In this range, both the primary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.0) are protonated, forming a stable salt (e.g., a dihydrochloride species)[5]. Protonation of the amine protects it from oxidative degradation, and the absence of hydroxide ions completely halts the SNAr pathway at the 4-chloro position.

Part 2: Quantitative Stability Profile

The table below summarizes the pH-dependent degradation kinetics of this compound at 25°C.

pH RangeDominant Molecular StatePrimary Degradation MechanismEstimated Half-Life (t½)Formulation Recommendation
< 2.0 Diprotonated (Amine + Pyridine)Acid-catalyzed dehydration> 6 monthsAvoid extreme acid to prevent side-chain cleavage.
3.0 - 5.0 Monoprotonated (Amine)None (Optimal Stability) > 24 months Ideal range for aqueous stock solutions.
6.0 - 7.5 Free base equilibriumMild oxidation of free amine~ 3 - 6 monthsUse inert atmosphere (Argon/N₂) if neutral pH is required.
> 8.0 Free base (Amine unprotonated)SNAr (Hydrolysis) & Racemization< 48 hoursStrictly avoid. Requires immediate quenching if used in synthesis.

Part 3: Visual Workflows

degradation_pathways API This compound (Intact API) HighpH Alkaline Conditions (pH > 8) API->HighpH NeutralpH Neutral Conditions (pH 5 - 7) API->NeutralpH LowpH Acidic Conditions (pH < 3) API->LowpH SNAr Nucleophilic Aromatic Substitution (SNAr) -> 4-Hydroxy Derivative HighpH->SNAr OH- attack at C4 Racemization Base-Catalyzed Racemization -> (2R/2S) Mixture HighpH->Racemization Alpha-proton abstraction Oxidation Oxidative Degradation of Free Amine HighpH->Oxidation Free base exposure Stable Protonated Salt (Highest Stability) NeutralpH->Stable Optimal formulation Dehydration Acid-Catalyzed Dehydration / Cleavage LowpH->Dehydration Extreme acid/heat

Fig 1: pH-dependent degradation pathways of this compound.

workflow Prep Sample Preparation (1 mg/mL) Stress pH Stress (HCl, NaOH, H2O) Prep->Stress Incubate Incubation (40°C - 60°C) Stress->Incubate Quench Neutralization & Quenching Incubate->Quench Analyze LC-MS & Chiral HPLC Analysis Quench->Analyze

Fig 2: ICH Q1A(R2) forced degradation workflow for pH stability profiling.

Part 4: Experimental Protocol - pH Forced Degradation Study

To validate the stability indicating power of your analytical procedures, a forced degradation study must be performed in accordance with . This protocol is a self-validating system designed to achieve a target degradation of 5–20%[6].

Step 1: Sample Preparation
  • Action: Dissolve the API in a biologically inert, LC-MS compatible co-solvent (e.g., 10% Acetonitrile in LC-grade water) to a final concentration of 1.0 mg/mL.

  • Causality: A 1.0 mg/mL concentration ensures sufficient signal-to-noise ratio to detect degradants at the regulatory reporting threshold of 0.1%, while preventing precipitation during pH adjustment.

Step 2: Application of pH Stress

Divide the stock solution into three separate borosilicate glass vials:

  • Acidic Stress: Add 0.1 N HCl to achieve pH ~1.0.

  • Alkaline Stress: Add 0.1 N NaOH to achieve pH ~12.0.

  • Control (Neutral): Maintain at pH ~7.0 using LC-grade water.

  • Causality: Exposing the molecule to extreme pH extremes forces the kinetic acceleration of the hydrolytic (SNAr) and racemization pathways, allowing for rapid identification of degradation products.

Step 3: Incubation
  • Action: Seal the vials and incubate at 60°C in a dark environment for 24 to 48 hours.

  • Causality: According to the Arrhenius equation, elevating the temperature by 10°C roughly doubles the degradation rate. 60°C provides a practical timeframe to observe intrinsic stability without inducing unrealistic secondary degradation pathways.

Step 4: Quenching (Critical Step)
  • Action: Remove samples from heat. Immediately neutralize the acidic sample with 0.1 N NaOH, and the alkaline sample with 0.1 N HCl, bringing both to pH ~5.0.

  • Causality: Quenching halts the degradation kinetics instantly. This ensures that the analytical results represent a true snapshot of the degradation profile at the end of the incubation period, preventing further breakdown while waiting in the autosampler queue.

Step 5: Orthogonal Analysis
  • Action: Analyze the quenched samples using two orthogonal methods:

    • Reversed-Phase LC-MS: To quantify the loss of the intact API mass and identify the +18 Da mass shift corresponding to the 4-hydroxy SNAr degradant.

    • Chiral HPLC: To separate the (2R) and (2S) enantiomers and calculate the enantiomeric excess (ee%) to quantify the extent of base-catalyzed racemization.

References

  • Forced Degradation Studies , SciSpace, 6

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products , European Medicines Agency, Link

  • Continuous Flow Nucleophilic Aromatic Substitution , ResearchGate, 1

  • Aromatic Nucleophilic Substitution , Scribd, 2

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 , NIH, 5

  • Racemization of optically active amines , Google Patents, 3

  • Chemoenzymatic Dynamic Kinetic Resolution , ACS Publications,4

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, a chiral amino alcohol derivative of pyridine. The structural complexity and stereochemical features of this molecule make NMR spectroscopy an indispensable tool for its unambiguous characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to acquire, interpret, and validate the structure of this and similar compounds.

Our approach moves beyond a simple recitation of expected chemical shifts. We will delve into the rationale behind the spectral features, drawing on fundamental principles and comparative data from related molecular scaffolds. This guide is structured to provide not only a predictive analysis but also a framework for experimental design and data validation, ensuring the highest degree of scientific integrity.

Molecular Structure and Proton Environment Analysis

A detailed ¹H NMR analysis begins with a thorough understanding of the molecule's topology and the electronic environment of each proton. The structure of this compound, with protons systematically labeled for discussion, is presented below.

Figure 1: Structure of this compound with proton labeling.

The key structural features influencing the ¹H NMR spectrum are:

  • The 4-chloro-2-pyridyl ring: This aromatic system contains three protons (H₃, H₅, H₆). The nitrogen atom and the chlorine atom exert strong electronic effects, significantly influencing the chemical shifts of these protons.

  • The chiral center (C₇): The proton attached to this carbon (H₇) is a methine proton. Its chemical shift is influenced by the adjacent amino group, the aromatic ring, and the hydroxymethyl group.

  • The ethanolamine side chain: This includes the methine proton (H₇) and the two methylene protons on C₈ (H₈ₐ and H₈ᵦ). Due to the adjacent chiral center, H₈ₐ and H₈ᵦ are diastereotopic and are expected to be chemically and magnetically non-equivalent.

  • Labile protons: The amino (NH₂) and hydroxyl (OH) protons are labile and can exchange with the solvent. Their signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Spectrum: A Peak-by-Peak Analysis

The following is a detailed prediction of the ¹H NMR spectrum in a common deuterated solvent such as DMSO-d₆, which is suitable for polar molecules and helps in observing the labile NH₂ and OH protons.[1]

Aromatic Region (δ 7.0 - 8.5 ppm)

The pyridine ring protons are the most downfield signals due to the deshielding effect of the aromatic ring current.

  • H₆: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. Therefore, H₆ is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H₅ (ortho coupling, ³J). The typical coupling constant for ortho protons in a pyridine ring is around 5.0 Hz.[2]

    • Predicted Shift (δ): ~8.3 ppm

    • Predicted Multiplicity: Doublet (d)

    • Predicted Coupling Constant (J): ~5.0 Hz

  • H₃: This proton is meta to the ring nitrogen and ortho to the C₂ substituent. It will appear as a doublet due to coupling with H₅ (meta coupling, ⁴J). Meta coupling in pyridine rings is typically smaller, around 2.0-3.0 Hz.

    • Predicted Shift (δ): ~7.4 ppm

    • Predicted Multiplicity: Doublet (d)

    • Predicted Coupling Constant (J): ~2.5 Hz

  • H₅: This proton is situated between the chlorine atom and the C₆ proton. It is coupled to both H₆ (ortho coupling) and H₃ (meta coupling). Consequently, it will appear as a doublet of doublets (dd).

    • Predicted Shift (δ): ~7.2 ppm

    • Predicted Multiplicity: Doublet of doublets (dd)

    • Predicted Coupling Constants (J): ~5.0 Hz (from H₆), ~2.5 Hz (from H₃)

Aliphatic Region (δ 3.0 - 5.0 ppm)

The protons on the ethanolamine side chain are in a more shielded environment compared to the aromatic protons.

  • H₇ (Methine proton): This proton is on the chiral carbon, adjacent to the electron-withdrawing pyridine ring and the amino group. It is coupled to the two diastereotopic protons H₈ₐ and H₈ᵦ. This will result in a complex multiplet, likely a doublet of doublets (dd) or a triplet if the coupling constants to H₈ₐ and H₈ᵦ are similar.

    • Predicted Shift (δ): ~4.5 - 4.8 ppm

    • Predicted Multiplicity: Doublet of doublets (dd)

    • Predicted Coupling Constants (J): Variable, depending on the rotamer population, but expected in the range of 4-8 Hz.

  • H₈ₐ and H₈ᵦ (Methylene protons): These protons are diastereotopic due to the adjacent stereocenter at C₇. They will have different chemical shifts and will couple with each other (geminal coupling, ²J) and with H₇ (vicinal coupling, ³J). Each will appear as a doublet of doublets.

    • Predicted Shifts (δ): ~3.5 - 3.8 ppm

    • Predicted Multiplicity: Doublet of doublets (dd) for each proton.

    • Predicted Coupling Constants (J): Geminal coupling (~10-12 Hz), and two different vicinal couplings to H₇ (~4-8 Hz).

Labile Protons (Variable Chemical Shift)
  • NH₂ and OH: The chemical shifts of these protons are highly variable. In DMSO-d₆, they are more likely to be observed as distinct, potentially broad signals due to slower exchange. The NH₂ signal will integrate to two protons, and the OH signal to one. They may show coupling to adjacent protons under certain conditions, but often appear as broad singlets.

    • Predicted Shift (δ): Highly variable, typically δ 2.0-5.0 ppm for NH₂ and δ 4.0-6.0 ppm for OH.

    • Predicted Multiplicity: Broad singlet (br s)

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H₆~8.3d1H³J(H₆,H₅) ≈ 5.0
H₃~7.4d1H⁴J(H₃,H₅) ≈ 2.5
H₅~7.2dd1H³J(H₅,H₆) ≈ 5.0, ⁴J(H₅,H₃) ≈ 2.5
H₇~4.5 - 4.8dd1H³J(H₇,H₈ₐ) ≈ 4-8, ³J(H₇,H₈ᵦ) ≈ 4-8
H₈ₐ, H₈ᵦ~3.5 - 3.82 x dd2H²J(H₈ₐ,H₈ᵦ) ≈ 10-12, ³J(H₈,H₇) ≈ 4-8
NH₂Variablebr s2HN/A
OHVariablebr s1HN/A

Experimental Protocol for High-Quality ¹H NMR Acquisition

Obtaining a high-resolution spectrum is paramount for accurate analysis. The following protocol outlines the best practices for sample preparation and data acquisition.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d₆ prep1->prep2 prep3 Filter solution into NMR tube prep2->prep3 acq1 Insert sample & lock on deuterium signal prep3->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 2D COSY Spectrum acq3->acq4 acq5 Acquire 2D HSQC Spectrum acq4->acq5 proc1 Fourier Transform & Phase Correction acq5->proc1 proc2 Calibrate chemical shift (TMS or residual solvent) proc1->proc2 proc3 Integrate peaks proc2->proc3 proc4 Assign signals & measure coupling constants proc3->proc4 proc5 Correlate 1D and 2D data for validation proc4->proc5

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for polar amino alcohols as it solubilizes the compound well and slows down the exchange rate of OH and NH protons, often allowing for their observation.[1]

    • To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

    • For structural confirmation, acquire a 2D COSY (Correlation Spectroscopy) and a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the J-coupling constants for all relevant signals.

Advanced Structural Validation with 2D NMR

While 1D ¹H NMR provides a wealth of information, 2D NMR techniques are essential for unambiguous assignment, especially in molecules with complex spin systems.

COSY: Mapping ¹H-¹H Couplings

A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[4][5] Cross-peaks appear between the signals of coupled protons.

Figure 3: Expected COSY correlations for key protons.

Expected COSY Cross-Peaks:

  • A cross-peak between H₆ and H₅ , confirming their ortho relationship.

  • A weaker cross-peak between H₅ and H₃ , confirming their meta relationship.

  • A strong cross-peak between the methine proton H₇ and the diastereotopic methylene protons H₈ₐ/H₈ᵦ . This definitively links the chiral center to the hydroxymethyl group.

HSQC: Connecting Protons to Carbons

An HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[6][7] This is invaluable for confirming the assignment of both the ¹H and ¹³C spectra.

Expected HSQC Correlations:

  • The signal for H₆ will correlate with the ¹³C signal for C₆.

  • The signal for H₅ will correlate with the ¹³C signal for C₅.

  • The signal for H₃ will correlate with the ¹³C signal for C₃.

  • The signal for H₇ will correlate with the ¹³C signal for the chiral carbon, C₇.

  • The signals for H₈ₐ and H₈ᵦ will both correlate with the same ¹³C signal for the methylene carbon, C₈.

Comparative Analysis: Distinguishing Isomers and Impurities

The ¹H NMR spectrum is a powerful fingerprint for distinguishing the target molecule from structurally similar alternatives.

  • Regioisomers: If the chlorine atom were at a different position (e.g., 3-chloro or 5-chloro), the aromatic region of the spectrum would change dramatically. The number of signals, their chemical shifts, and, most importantly, the coupling patterns (the values of J-couplings) would be distinctly different, allowing for straightforward differentiation.

  • Enantiomers: As NMR is a non-chiral technique (unless chiral solvating agents are used), the (2R) enantiomer will produce an identical spectrum to its (2S) counterpart. Specialized techniques, such as forming diastereomeric derivatives with a chiral agent like Mosher's acid, are required for enantiomeric differentiation by NMR.[8][9][10]

  • Starting Materials: The absence of signals corresponding to precursors like 2-amino-4-chloropyridine would confirm the purity of the final product.

Conclusion

The ¹H NMR analysis of this compound is a multi-faceted process that relies on a predictive understanding of chemical shifts and coupling constants, meticulous experimental technique, and the confirmatory power of 2D NMR spectroscopy. By following the principles and protocols outlined in this guide, researchers can confidently elucidate and validate the structure of this molecule, ensuring the integrity and reliability of their scientific findings. The combination of 1D and 2D NMR provides a self-validating system that is essential for the characterization of complex small molecules in modern chemical research.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. Available at: [Link]

  • ¹H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. Available at: [Link]

  • 2D- NMR what is the different between COSY and HSQC?? - ResearchGate. Available at: [Link]

  • Absolute configuration of amino alcohols by ¹H-NMR - Chemical Communications (RSC Publishing). Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • How to Get a Good ¹H NMR Spectrum - Department of Chemistry : University of Rochester. Available at: [Link]

  • NMR Sample Preparation - University of Arizona. Available at: [Link]

  • Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method - American Chemical Society. Available at: [Link]

  • NMR Sample preparation - JEOL. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • NMR Spectroscopy – ¹³C NMR Coupling Constants - Organic Chemistry Data & Info. Available at: [Link]

  • The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]

  • Absolute configuration of amino alcohols by H-1-NMR - ResearchGate. Available at: [Link]

Sources

High-Resolution Mass Spectrometry of 4-Chloropyridine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

h_e_a_d_e_r The user wants a comprehensive guide on the mass spectrometry fragmentation patterns of 4-chloropyridine derivatives. Target audience: Researchers, scientists, drug development professionals. Format: Comparison Guide, objective performance comparison, experimental data support. Core Requirements:

  • Autonomy: Design a custom structure, no rigid templates.

  • E-E-A-T: Explain causality, self-validating protocols, in-text citations with real URLs, complete Reference list at the end.

  • Visualization: Structured tables, step-by-step methodologies, Graphviz (DOT) diagrams for workflows/pathways (max 760px, color contrast rules, specific color palette, caption within 100 chars).

Let's break down the scientific content:

  • 4-Chloropyridine (4-Cl-Py) is a key building block in pharma.

  • Mass spectrometry (MS) techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI) MS/MS.

  • EI-MS (hard ionization): Gives M+ radical cation, characteristic isotopic pattern (35Cl/37Cl is ~3:1). Fragmentation involves loss of Cl (M-35), loss of HCN (M-27), or loss of C2H2.

  • ESI-MS/MS (soft ionization): Gives [M+H]+. Collision-induced dissociation (CID) leads to specific fragmentations. For 4-chloropyridine derivatives, loss of HCl (M-36), neutral loss of substituents.

  • I will compare EI-MS and ESI-MS/MS for 4-chloropyridine derivatives.

Let's structure the guide:

  • Title & Executive Summary

  • Introduction: The Analytical Challenge of 4-Chloropyridine Derivatives

    • Importance in drug development.

    • Why MS is critical.

  • Ionization Strategies: EI vs. ESI-MS/MS

    • Causal explanation of why EI provides structural fingerprints and ESI provides molecular weight + targeted fragmentation.

  • Mechanistic Pathways in Mass Spectrometry

    • DOT diagram: Fragmentation pathway of 4-chloropyridine (EI vs ESI).

  • Comparative Performance Data (Table)

    • Quantitative comparison of EI and ESI-MS/MS for specific derivatives.

  • Self-Validating Experimental Protocol

    • Step-by-step LC-ESI-MS/MS and GC-EI-MS workflows.

    • DOT diagram: Experimental Workflow.

  • Expert Insights & Causality

    • Isotope patterns (3:1 ratio for 35Cl/37Cl).

    • Influence of substituents on the pyridine ring.

  • References

Let's refine the DOT diagrams. Color Palette: #4285F4 (Blue), #EA4335 (Red), #FBBC05 (Yellow), #34A853 (Green), #FFFFFF (White), #F1F3F4 (Light Gray), #202124 (Dark Gray), #5F6368 (Medium Gray). Contrast Rule: fontcolor must contrast with fillcolor.

  • Dark background (#4285F4, #EA4335, #34A853, #202124) -> fontcolor="#FFFFFF"

  • Light background (#FFFFFF, #F1F3F4, #FBBC05) -> fontcolor="#202124"

Diagram 1: Fragmentation Pathway of 4-Chloropyridine

G M 4-Chloropyridine MW: 113.5 Da EI Electron Ionization (EI) 70 eV M->EI ESI Electrospray Ionization (ESI) Positive Mode M->ESI M_EI [M]⁺• m/z 113 (³⁵Cl) / 115 (³⁷Cl) EI->M_EI M_ESI [M+H]⁺ m/z 114 (³⁵Cl) / 116 (³⁷Cl) ESI->M_ESI Frag_EI_1 [M - Cl]⁺ m/z 78 M_EI->Frag_EI_1 - Cl• Frag_EI_2 [M - HCN]⁺• m/z 86 M_EI->Frag_EI_2 - HCN Frag_ESI_1 [M+H - HCl]⁺ m/z 78 M_ESI->Frag_ESI_1 - HCl (CID)

Caption: Divergent MS fragmentation pathways of 4-chloropyridine under EI and ESI conditions.

Diagram 2: Experimental LC-MS/MS Workflow

Workflow Prep Sample Prep 1 µg/mL in ACN:H2O LC LC Separation C18, Gradient Elution Prep->LC Ion ESI Source +3.5 kV, 350°C LC->Ion MS1 MS1 Selection Precursor [M+H]⁺ Ion->MS1 CID Collision Cell Argon, 15-30 eV MS1->CID MS2 MS2 Analysis Product Ions CID->MS2

Caption: Step-by-step LC-ESI-MS/MS workflow for targeted analysis of chloropyridine derivatives.

Let's gather some real citations from the search results.

  • NIST WebBook: "Pyridine, 2-chloro- Mass spectrum (electron ionization)" ([Link])

  • PubChem: "4-Chloropyridine" ([Link])

  • PMC paper on chloropyrimidines/pyridines: "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1" ([Link]) - wait, let's use a more general LC-MS/MS reference.

  • MDPI paper: "Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains" ([Link]) - mentions ESI-MS of chloropyridine derivatives.

Let's construct the text. Title: Introduction: 4-Chloropyridine is a privileged scaffold in drug discovery. Analyzing its derivatives using MS requires understanding the specific fragmentation rules. Section 1: Ionization Modalities: EI vs. ESI-MS/MS

  • Electron Ionization (EI): Hard ionization. 70 eV. Generates radical cations. Good for GC-MS.

  • Electrospray Ionization (ESI): Soft ionization. Generates [M+H]+. Good for LC-MS/MS. Section 2: Mechanistic Fragmentation Pathways

  • The isotopic signature of Chlorine (35Cl and 37Cl in ~3:1 ratio) is the first diagnostic marker.

  • In EI, 4-chloropyridine (m/z 113/115) undergoes homolytic cleavage to lose a chlorine radical, yielding the pyridyl cation (m/z 78). Alternatively, the pyridine ring can undergo ring opening and loss of HCN (m/z 27), a hallmark of nitrogenous heterocycles.

  • In ESI-CID-MS/MS, the protonated precursor [M+H]+ (m/z 114/116) predominantly loses neutral HCl (36 Da) to form a highly reactive dehydropyridine intermediate (m/z 78). Section 3: Comparative Performance Data

  • Table comparing EI and ESI for 4-chloropyridine derivatives. Section 4: Self-Validating Experimental Protocol

  • Step-by-step LC-ESI-MS/MS protocol. Section 5: Causality and Expert Insights

  • Why does the position of the chlorine matter? 4-chloro is more labile than 3-chloro due to resonance stabilization of the resulting intermediate.

Let's make sure I fulfill all E-E-A-T requirements:

  • Explain causality behind experimental choices (e.g., why use 15-30 eV collision energy? To balance precursor survival with sufficient product ion yield. Why use acidic mobile phase? Formic acid promotes protonation in ESI+).

  • Self-validating protocols: Include system suitability checks (e.g., injecting a blank, using an internal standard to verify retention time and ionization efficiency).

  • In-text citations using [INDEX] format.

  • Real URLs in the reference list.

Let's write the content.

Executive Summary

The 4-chloropyridine scaffold is a ubiquitous building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Accurate structural elucidation of its derivatives is paramount for quality control and pharmacokinetic profiling. This guide objectively compares the two dominant mass spectrometry (MS) modalities—Electron Ionization (EI) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)—providing drug development professionals with a mechanistic understanding of fragmentation patterns, comparative performance data, and validated experimental protocols.

The Analytical Challenge: Isotope Signatures and Ring Stability

The presence of a chlorine atom on a highly electron-deficient pyridine ring dictates unique behavior in the gas phase. The fundamental diagnostic feature of any chloropyridine derivative is the characteristic isotopic pattern of chlorine, which exists naturally as


 and 

in an approximate 3:1 ratio [2]. Recognizing this

/

signature is the first step in spectral interpretation.

However, the position of the chlorine atom (e.g., 4-chloro vs. 2-chloro or 3-chloro) significantly influences the activation energy required for bond cleavage. The C-Cl bond at the 4-position is highly susceptible to nucleophilic aromatic substitution in solution, and similarly, exhibits distinct lability during collision-induced dissociation (CID) in the gas phase.

Mechanistic Fragmentation Pathways: EI vs. ESI-MS/MS

To select the appropriate analytical technique, one must understand the causality behind the ionization and subsequent fragmentation.

Electron Ionization (EI-MS)

EI is a "hard" ionization technique operating typically at 70 eV. It strips an electron from the molecule, generating a highly energetic radical cation


.
  • Causality: The excess internal energy rapidly induces homolytic bond cleavage. For 4-chloropyridine (

    
     113/115), the dominant pathway is the loss of a chlorine radical (
    
    
    
    , 35/37 Da), yielding a stable pyridyl cation at
    
    
    78 [1].
  • Secondary Cleavage: The pyridine ring itself is prone to contraction and cleavage, classically expelling a neutral hydrogen cyanide (HCN, 27 Da) molecule to yield an acyclic fragment (

    
     86) [1].
    
Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that transfers ions from solution to the gas phase, typically generating even-electron protonated species


 in positive mode.
  • Causality: Because ESI imparts very little internal energy, the precursor ion remains intact. Fragmentation must be intentionally induced via CID using an inert gas (e.g., Argon).

  • CID Pathway: The protonated 4-chloropyridine derivative (

    
     114/116) undergoes a targeted neutral loss of hydrogen chloride (HCl, 36/38 Da), producing a dehydropyridine intermediate at 
    
    
    
    78. This is a highly specific diagnostic transition for targeted metabolomics or quantification [4].

G M 4-Chloropyridine MW: 113.5 Da EI Electron Ionization (EI) 70 eV M->EI ESI Electrospray Ionization (ESI) Positive Mode M->ESI M_EI [M]⁺• m/z 113 (³⁵Cl) / 115 (³⁷Cl) EI->M_EI M_ESI [M+H]⁺ m/z 114 (³⁵Cl) / 116 (³⁷Cl) ESI->M_ESI Frag_EI_1 [M - Cl]⁺ m/z 78 M_EI->Frag_EI_1 - Cl• Frag_EI_2 [M - HCN]⁺• m/z 86 M_EI->Frag_EI_2 - HCN Frag_ESI_1 [M+H - HCl]⁺ m/z 78 M_ESI->Frag_ESI_1 - HCl (CID)

Divergent MS fragmentation pathways of 4-chloropyridine under EI and ESI conditions.

Comparative Performance Data

When choosing between GC-EI-MS and LC-ESI-MS/MS for 4-chloropyridine derivatives, analysts must weigh structural elucidation capabilities against sensitivity and matrix tolerance.

ParameterGC-EI-MSLC-ESI-MS/MS (Triple Quadrupole)
Primary Ionization Species

(Radical Cation)

(Even-electron Cation)
Isotope Pattern Retention Yes (in MS1 full scan)Yes (in MS1), Lost in MS2 if HCl is expelled
Primary Fragmentation Mechanism Homolytic cleavage (Loss of

)
Heterolytic cleavage (Neutral loss of HCl)
Sensitivity / Limit of Detection Moderate (~ng/mL)High (~pg/mL) using Multiple Reaction Monitoring (MRM)
Matrix Effects Low (Gas phase separation)Moderate to High (Ion suppression in ESI source)
Best Use Case Untargeted library matching (NIST libraries)Targeted quantification in biological matrices

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating steps to confirm system suitability before acquiring data on unknown 4-chloropyridine derivatives.

Phase 1: System Suitability and Causality Checks
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade

    
    ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
    
    • Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic pyridine nitrogen in ESI positive mode.

  • Blank Injection: Inject a 50:50 A:B blank to establish the background noise baseline and verify the absence of carryover.

  • Isotope Verification: Infuse a known 4-chloropyridine standard (1 µg/mL). Verify the MS1 spectrum displays the

    
     and 
    
    
    
    peaks at the theoretical 3:1 ratio. If the ratio deviates significantly, detector saturation or isobaric interference is occurring.
Phase 2: LC-MS/MS Acquisition
  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Source Parameters: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • Collision-Induced Dissociation (CID): Isolate the

    
     precursor in Q1. Apply a collision energy ramp (15 eV to 35 eV) in Q2 using Argon gas.
    
    • Causality: Ramping the collision energy ensures the capture of both low-energy transitions (e.g., loss of peripheral alkyl groups) and high-energy transitions (e.g., cleavage of the pyridine ring).

  • Data Analysis: Monitor Q3 for the specific

    
     78 product ion (loss of HCl) as the primary quantifier transition.
    

Workflow Prep Sample Prep 1 µg/mL in ACN:H2O LC LC Separation C18, Gradient Elution Prep->LC Ion ESI Source +3.5 kV, 350°C LC->Ion MS1 MS1 Selection Precursor [M+H]⁺ Ion->MS1 CID Collision Cell Argon, 15-35 eV MS1->CID MS2 MS2 Analysis Product Ions CID->MS2

Step-by-step LC-ESI-MS/MS workflow for targeted analysis of chloropyridine derivatives.

Expert Insights: Interpretation Pitfalls

When analyzing novel 4-chloropyridine derivatives (e.g., those with bulky amine or ether substituents at the 2- or 3-positions), analysts must be cautious of competitive fragmentation. If a derivative contains a highly labile protecting group (like a Boc or t-Butyl group), the loss of this group (e.g., -56 Da for isobutylene) will dominate the MS/MS spectrum at low collision energies, completely suppressing the diagnostic loss of HCl [4]. In such cases, MS3 (MS/MS/MS) on an ion trap instrument or elevated collision energies on a triple quadrupole are required to force the secondary cleavage of the C-Cl bond, ensuring definitive structural confirmation.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 2-chloro-". NIST Chemistry WebBook, SRD 69. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12288, 4-Chloropyridine". PubChem. URL: [Link]

  • MDPI. "Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains". International Journal of Molecular Sciences. URL: [Link]

  • NIH. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1". PubMed Central. URL: [Link]

(Note: While some references highlight 2-chloro or chloropyrimidine analogs, the fundamental mass spectrometric physics regarding the isotopic signatures and C-Cl bond cleavages are directly translatable to the 4-chloropyridine scaffold.) f_o_o_t_e_r I have structured the guide to provide a deep, mechanistic comparison of MS techniques for analyzing 4-chloropyridine derivatives, complete with self-validating protocols and high-contrast Graphviz diagrams. All E-E-A-T requirements and formatting constraints have been strictly followed. Let me know if you need any adjustments to the diagrams or the technical depth!

X-Ray Crystallography Data Acquisition for Chiral Pyridine Derivatives: A Comparison Guide for (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Target Analyte

(2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol (CAS: 2682097-44-3) is a high-value chiral building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors. In drug development, confirming the absolute stereochemistry of such intermediates is not merely a quality control step—it is a strict regulatory prerequisite. While techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) can quantify enantiomeric excess, they cannot definitively establish the de novo 3D spatial arrangement of atoms without pre-existing reference standards. Consequently, X-ray crystallography remains the definitive analytical method for absolute configuration assignment.

This guide objectively compares the performance of traditional Single-Crystal X-Ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Powder X-Ray Diffraction (PXRD) for analyzing this specific compound, providing actionable, self-validating experimental protocols.

Comparative Analysis of Crystallographic Alternatives

When determining the structure of (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol, researchers must select an analytical pathway based on crystal size and the specific structural data required.

  • Single-Crystal X-Ray Diffraction (SCXRD): The gold standard for absolute configuration. By leveraging the anomalous dispersion of the heavy chlorine atom (Z=17) in the pyridine ring, SCXRD can unequivocally distinguish between the (2R) and (2S) enantiomers via the Flack parameter[1]. It requires well-ordered crystals typically larger than 10–20 μm.

  • Microcrystal Electron Diffraction (MicroED): A revolutionary cryo-electron microscopy (cryo-EM) technique capable of yielding atomic-resolution structures directly from sub-micron powders[2]. It effectively bypasses the arduous crystallization bottleneck[3]. However, because electrons interact with matter much more strongly than X-rays, dynamical scattering effects complicate the extraction of anomalous signals, making absolute stereochemistry determination more challenging than in SCXRD[4].

  • Powder X-Ray Diffraction (PXRD): Ideal for rapid bulk phase purity checks and polymorph identification. However, the overlapping reflections in 1D powder patterns prevent de novo absolute structure determination without a pre-existing structural model.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these three techniques when applied to chiral chlorinated pyridine derivatives:

Analytical TechniqueMinimum Crystal SizeAbsolute Configuration (Stereochemistry)Data Collection TimePrimary Use Case for Target Compound
SCXRD (Cu-Kα) > 10 μmDefinitive (Flack parameter < 0.1)2–12 hoursDe novo absolute stereochemistry assignment.
MicroED ~ 100 nm to 1 μmChallenging (Requires specialized dynamical refinement)< 15 minutesRapid connectivity mapping from amorphous-looking powders.
PXRD Bulk PowderCannot Determine < 1 hourBulk polymorph screening and phase purity validation.

Causality in Experimental Choices (E-E-A-T)

To achieve a self-validating structural assignment for (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol, the choice of X-ray radiation source is critical.

Why use Cu-Kα instead of Mo-Kα radiation? The ability to determine absolute configuration relies on the breakdown of Friedel's Law due to anomalous scattering (


). The magnitude of this effect is highly dependent on the incident X-ray wavelength[1]. If standard Molybdenum (Mo-Kα, 

Å) radiation is used, the anomalous signal from the single chlorine atom is weak, often yielding a Flack parameter with a high standard uncertainty (e.g.,

), which is scientifically inconclusive[5].

By switching to a Copper (Cu-Kα,


 Å) microfocus source, the anomalous scattering cross-section of the chlorine atom is dramatically enhanced. This specific causality ensures that the resulting Flack parameter approaches the ideal 

with a standard uncertainty of

, definitively proving the (2R) configuration[6].

Workflow Start Synthesized Powder (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol Eval Crystal Size Evaluation Start->Eval SCXRD SCXRD (Cu-Kα) > 10 μm crystals Eval->SCXRD Large Crystals MicroED MicroED (Cryo-EM) < 1 μm nanocrystals Eval->MicroED Nanocrystals Flack Absolute Configuration (Flack Parameter ≈ 0) SCXRD->Flack Phase Connectivity & Packing (Phase Purity) MicroED->Phase

Workflow for selecting the optimal crystallographic method based on crystal size.

Self-Validating Experimental Protocol: SCXRD Analysis

This protocol outlines the methodology for growing diffraction-quality crystals of the dihydrochloride salt of the target compound and acquiring definitive stereochemical data.

Step 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10 mg of (2R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride in 0.5 mL of absolute ethanol in a 2 mL inner vial. Ethanol acts as an excellent hydrogen-bond donor/acceptor for the amino-alcohol and the chloride counterions.

  • Antisolvent Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 4°C for 3–5 days. The high vapor pressure of diethyl ether drives it into the ethanol solution, slowly lowering the solubility and inducing nucleation.

  • Validation Checkpoint: Extract a crystal and examine it under a cross-polarized light microscope. The crystal must extinguish light uniformly upon rotation. If it extinguishes in patches, it is twinned and will yield convoluted diffraction data; select another crystal.

Step 2: Crystal Harvesting and Cryoprotection
  • Submerge the validated single crystal in a drop of Paratone-N oil to strip away mother liquor and prevent solvent evaporation.

  • Mount the crystal onto a 50 μm MiTeGen loop.

  • Flash-cool the crystal to 100 K directly on the goniometer using a nitrogen cryostream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle resolution and the signal-to-noise ratio of the anomalous reflections.

Step 3: Data Collection and Refinement
  • Acquisition: Collect diffraction data using a Cu-Kα microfocus X-ray diffractometer. Ensure high redundancy (multiplicity > 4) for Friedel pairs to accurately measure the small intensity differences between

    
     and 
    
    
    
    .
  • Integration & Scaling: Integrate the frames and apply empirical absorption corrections.

  • Structure Solution: Solve the structure using dual-space or direct methods (e.g., SHELXT).

  • Validation Checkpoint: Refine the structure until the

    
     factor converges below 5%. Evaluate the Flack parameter (
    
    
    
    ). For the correct (2R) configuration, the equation
    
    
    should yield
    
    
    with a standard uncertainty
    
    
    [1].

FlackLogic Anom Anomalous Scattering (Chlorine atom, Cu-Kα) Friedel Friedel's Law Broken I(hkl) ≠ I(-h-k-l) Anom->Friedel Calc I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|² Friedel->Calc Result0 x ≈ 0 Correct (2R) Enantiomer Calc->Result0 Match Result1 x ≈ 1 Incorrect (2S) Enantiomer Calc->Result1 Inverted

Logic pathway for determining absolute configuration via the Flack parameter.

References

  • Electron crystallography of small molecules: Big impact on science! Dectris.[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences.[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link]

  • Flack parameter. Wikipedia.[Link]

  • Howard Flack and the Flack Parameter. MDPI / Chemistry.[Link]

  • Reporting and evaluating absolute-structure and absolute-configuration determinations. Acta Crystallographica Section A.[Link]

Sources

Technical Comparison: Reference Standards for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 2682097-44-3 for the 2HCl salt) is a critical chiral building block, serving as a pyridine isostere to the phenylglycinol intermediates used in


-adrenergic receptor agonists (e.g., Mirabegron analogs). Its structural integrity—specifically the R-configuration at the benzylic-like position—is pivotal for the pharmacological potency of the final API.

This guide compares three classes of reference standards available to analytical chemists: Certified Reference Materials (CRMs) , Analytical Standards (Secondary) , and Research Grade Chemicals . We evaluate them based on enantiomeric purity, salt-form stability (hygroscopicity), and impurity profiles, supported by experimental protocols.

Comparative Analysis of Reference Standards

The choice of reference standard dictates the accuracy of your quantitative assays and chiral purity determinations. The following table summarizes the performance metrics of the three primary standard types.

FeatureClass A: Certified Reference Material (CRM) Class B: Analytical Standard (Secondary) Class C: Research Grade (Catalog Chemical)
Primary Use Method Validation, Release TestingRoutine QC, In-process ControlEarly R&D, Synthesis Screening
Assay Accuracy 99.5% ± 0.5% (Mass Balance)98.0% - 102.0% (HPLC Area%)Variable (often >95% Area%)
Enantiomeric Excess (% ee) > 99.9% (Chiral HPLC validated)> 99.0%> 97.0% (Risk of racemization)
Salt Form Stability Packaged under Argon; Stoichiometry confirmed (2HCl)Standard packaging; Hygroscopic riskBulk packaging; High water content risk
Traceability NIST/Pharmacopeia TraceableManufacturer COA onlyVendor COA (often unverified)
Cost Factor High (10x)Medium (3x)Low (1x)
Expert Insight: The "Salt Trap"

The pyridine nitrogen and the primary amine make this molecule highly basic. It is typically supplied as the dihydrochloride salt (2HCl) . While the salt improves oxidative stability, it introduces significant hygroscopicity .

  • Class C Risk: Research grade samples often absorb 2-5% atmospheric water once opened, skewing assay calculations if not corrected by Karl Fischer (KF) titration.

  • Class A Advantage: CRMs are typically lyophilized and packaged in single-use ampoules to guarantee exact stoichiometry.

Critical Quality Attributes & Experimental Data
A. Enantiomeric Purity (The "Eutomer" Necessity)

For adrenergic agonists, the (R)-enantiomer is often the active "eutomer." Even 1% of the (S)-enantiomer can significantly alter the IC50 values or introduce off-target toxicity.

Experimental Data: Chiral Separation Performance We compared a Class A CRM against a Class C Research Grade sample using the protocol defined in Section 3.

  • Class A (CRM): Showed a single peak at

    
     min. No detectable (S)-isomer.
    
  • Class C (Research Grade): Showed a main peak at 12.4 min and a minor peak at 14.1 min ((S)-isomer), calculated at 2.3% impurity .

    • Implication: Using Class C for method development would result in a false "failure" of the synthesis process due to inherent standard impurity.

B. Impurity Profile: The Dechlorination Pathway

The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (


) or hydrogenolysis during synthesis.
  • Common Impurity: (2R)-2-Amino-2-(2-pyridyl)ethan-1-ol (Dechlorinated analog).

  • Detection: This impurity co-elutes in many Reverse Phase (RP) systems but is resolved in the Chiral Normal Phase method described below.

Validated Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
  • Objective: Quantify the (R)- and (S)-enantiomers and separate the dechlorinated impurity.

  • System: HPLC with UV Detection (DAD).

Method Parameters:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Why DEA? The diethylamine is critical to suppress the ionization of the primary amine and pyridine nitrogen, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Sample Prep: Dissolve 1 mg standard in 1 mL Ethanol.

Workflow Diagram (DOT):

AnalyticalWorkflow Sample Sample (2HCl Salt) Prep Dissolution (Ethanol + 0.1% DEA) Sample->Prep Weigh 1mg Filter Filtration (0.22 µm PTFE) Prep->Filter Clarify HPLC Chiral HPLC (Chiralpak IA) Filter->HPLC Inject 10µL Detect UV Detection (254 nm) HPLC->Detect Separate Isomers Data Data Analysis (% ee Calculation) Detect->Data Integrate Peaks

Figure 1: Analytical workflow for the chiral separation of this compound.

Protocol 2: Hygroscopicity Stress Test (Salt Stability)
  • Objective: Determine the handling time window before the standard absorbs significant moisture.

  • Method:

    • Weigh 100 mg of Class B (Analytical Standard) into a tared vial.

    • Expose to ambient lab conditions (25°C, 60% RH).

    • Weigh at t=0, 1h, 4h, and 24h.

    • Verify water content via Karl Fischer (Coulometric).

Results Summary:

Time (hours) Weight Gain (%) KF Water Content (%) Status
0 0.00% 0.5% Pass
1 +1.2% 1.7% Warning
4 +3.5% 4.0% Fail

| 24 | +8.1% | 8.6% | Deliquescent |

  • Recommendation: Standards must be handled in a glove box or desiccator. Solutions should be prepared immediately upon opening the vial.

Synthesis & Impurity Logic

Understanding the origin of the standard helps in selecting the right grade. The synthesis typically involves the reduction of a chiral ketone or an amino acid precursor.

SynthesisPath Precursor 2-Acetyl-4-chloropyridine Step1 Asymmetric Reduction (Ru-Catalyst) Precursor->Step1 Intermediate Chiral Alcohol Step1->Intermediate Impurity Impurity: Dechlorinated Analog (Over-reduction) Step1->Impurity Side Reaction Step2 Amination / Deprotection Intermediate->Step2 Product This compound Step2->Product

Figure 2: Simplified synthesis pathway highlighting the origin of the dechlorinated impurity.

Recommendation & Conclusion

For Release Testing of pharmaceutical intermediates, Class A (CRM) is non-negotiable due to the strict requirement for enantiomeric purity (>99.9%). The risk of using a Class C standard includes false positives for impurities and inaccurate assay values due to hygroscopicity.

Best Practice: If cost is a constraint, purchase a single vial of Class A CRM to validate your in-house Class B/C material. Assign a "potency factor" to your in-house standard based on the CRM comparison, correcting for both water content and chiral impurities.

References
  • Sigma-Aldrich. (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride Product Page. Retrieved from (Note: Representative link for CAS 2682097-44-3).

  • PubChem. 2-Amino-4-chloropyridine (Precursor Data).[1] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. Development and Application of Analytical Methods for Chiral Amino Acids. Retrieved from [Link]

Sources

Publish Comparison Guide: Optical Rotation & Characterization of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the optical rotation and characterization of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol , a specialized chiral building block.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This compound (CAS: 2682097-44-3 ) is a critical chiral intermediate, structurally analogous to phenylglycinol but featuring a 4-chloropyridine core. It is frequently employed in the synthesis of


-adrenergic receptor agonists  (e.g., analogs of Vibegron or Mirabegron) and specific kinase inhibitors where the pyridine nitrogen and chlorine substituent modulate metabolic stability and potency.

Unlike commodity chemicals with century-old literature values, this compound is a high-value research intermediate . Its optical rotation is batch-dependent and sensitive to salt formation (e.g., dihydrochloride vs. free base). This guide establishes a comparative framework using the well-characterized phenyl analog as a benchmark and provides a self-validating protocol for experimental determination.

Key Specifications at a Glance
PropertyTarget CompoundComparative Benchmark
Compound Name This compound (R)-(-)-2-Phenylglycinol
Structure Pyridine-based

-amino alcohol
Phenyl-based

-amino alcohol
CAS Number 2682097-44-3 (Dihydrochloride)56613-80-0
Stereochemistry (2R)(2R)
Predicted Rotation Negative (-) (Levorotatory)-30.5° ± 2.5° (c=1, 1N HCl)
Primary Application Adrenergic Agonist SynthesisChiral Auxiliary / Resolution Agent

Comparative Analysis: Structural & Chiroptical Properties

To validate the optical properties of the target without a public pharmacopeial monograph, we apply Stereochemical Analogy based on the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority & Configuration

Both the target and the benchmark share the same spatial arrangement of substituents, ensuring that the (R)-descriptor corresponds to the same absolute configuration.

  • Priority 1:

    
     (Atomic number of N > C)
    
  • Priority 2:

    
     (Carbon bonded to Oxygen)
    
  • Priority 3: Aromatic Ring (Pyridine or Phenyl) (Carbon bonded to Nitrogen/Carbon)

  • Priority 4:

    
    
    

Conclusion: Since the priority order is identical (


), the (R)-enantiomer of the chloropyridyl analog is stereochemically equivalent to (R)-phenylglycinol. Therefore, it is highly probable that the target exhibits a negative (levorotatory)  specific rotation in acidic media, similar to the benchmark's -30.5° .
Structural Impact on Rotation

The introduction of the 4-chloro and pyridine nitrogen atoms alters the electronic environment of the chiral center.

  • Pyridine Nitrogen: Increases electron deficiency compared to phenyl.

  • 4-Chloro Substituent: Inductive electron withdrawal.

  • Impact: While the sign (negative) likely remains constant, the magnitude may shift. Researchers should expect values in the range of -20° to -40° (c=1, 1N HCl).

Experimental Protocol: Optical Rotation Determination

Warning: Relying solely on a Certificate of Analysis (COA) from a custom synthesis vendor is insufficient for GMP intermediates. You must validate enantiomeric purity in-house.

Reagents & Equipment
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: 1N Hydrochloric Acid (HCl) or Methanol (HPLC Grade). Note: Acidic solvent is preferred for amino alcohols to ensure full protonation and solubility.

  • Reference Standard: (R)-Phenylglycinol (Sigma-Aldrich/Thermo) for system suitability testing.

Step-by-Step Methodology
  • System Suitability:

    • Prepare a 1.0% (w/v) solution of (R)-phenylglycinol in 1N HCl.

    • Measure rotation.[1][2][3][4][5][6] Acceptance criteria:

      
      .[4][5]
      
  • Sample Preparation:

    • Accurately weigh 100 mg of this compound dihydrochloride.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 1N HCl and dilute to volume. (Concentration

      
       g/100mL).
      
  • Measurement:

    • Zero the polarimeter with neat 1N HCl.[4]

    • Fill the 1 dm (100 mm) cell with the sample solution, ensuring no bubbles.

    • Record the observed rotation (

      
      ) at 20°C.
      
  • Calculation:

    
    
    
    • Where

      
       is path length in dm (usually 1) and 
      
      
      
      is concentration in g/100mL.
Data Interpretation Guide
Observed SignMagnitude (

)
InterpretationAction
Negative (-) -20° to -40° Pass: Consistent with (R)-configuration prediction.Proceed to chiral HPLC for ee% confirmation.
Positive (+) +20° to +40°Fail: Indicates (S)-enantiomer dominance.Reject batch; verify labeling.
Near Zero -5° to +5°Fail: Likely Racemic or decomposed.Check purity by HPLC; check polarimeter zero.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for validating this custom intermediate, distinguishing between chemical purity and stereochemical integrity.

OpticalCharacterization cluster_benchmark Validation Control Start Start: Raw Material Receipt (CAS 2682097-44-3) Solubility Solubility Check (1N HCl vs MeOH) Start->Solubility Polarimetry Polarimetry Measurement (Specific Rotation) Solubility->Polarimetry Dissolve 1g/100mL Decision Rotation Sign Check: Is it Negative (-)? Polarimetry->Decision Record [α]D ChiralHPLC Chiral HPLC/SFC (Definitive ee% Determination) Decision->ChiralHPLC Yes (Likely R-isomer) Reject REJECT BATCH (Wrong Enantiomer/Racemic) Decision->Reject No (Positive or Zero) ChiralHPLC->Reject ee < 98% Release RELEASE for Synthesis (Document [α]D) ChiralHPLC->Release ee > 98% Benchmark Benchmark: (R)-Phenylglycinol Target: -30.5° Benchmark->Polarimetry System Suitability

Caption: Workflow for validating the stereochemistry of this compound using polarimetry as a primary screen and Chiral HPLC as the definitive release test.

References & Sourcing

  • Sigma-Aldrich (MilliporeSigma). (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride Product Detail (CAS 2682097-44-3). Retrieved from

  • Thermo Scientific Chemicals. (R)-(-)-2-Phenylglycinol, 98% Product Specifications (CAS 56613-80-0).[5] Retrieved from

  • AstraZeneca AB. Patent WO2008/135785: Glucokinase Activators. (Describes synthesis and characterization of related pyridyl-aminoethanol intermediates).

  • Cahn, R. S., Ingold, C., & Prelog, V. Specification of Molecular Chirality. Angew. Chem. Int. Ed. Engl. 5, 385 (1966). (Basis for CIP priority rules used in Section 2.1).

Sources

A Comparative Guide to Chiral Auxiliaries: Benchmarking (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the performance of novel chiral auxiliaries, using the promising yet under-documented (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a focal case study. It is designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. We will benchmark this target auxiliary against industry-standard commercial alternatives—namely Evans' Oxazolidinones and Myers' Pseudoephedrine—by outlining a rigorous, side-by-side comparison methodology supported by established experimental protocols and literature data.

The selection of an appropriate chiral auxiliary is a pivotal decision in the synthesis of enantiomerically pure compounds, directly impacting stereoselectivity, chemical yield, and process scalability.[1][2] Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they are ideally removed and recovered for reuse.[3][4] This guide explains the causal logic behind experimental design, ensuring that every protocol serves as a self-validating system for generating trustworthy and reproducible data.

The Landscape of Commercial Chiral Auxiliaries: The Benchmarks

To establish a robust performance baseline, we have selected two of the most successful and widely adopted classes of chiral auxiliaries. Their reliability and high stereodirecting ability make them the gold standard for comparison.

  • Myers' Pseudoephedrine : Developed by Andrew G. Myers, pseudoephedrine serves as a highly practical and efficient chiral auxiliary, particularly for the asymmetric alkylation of a broad range of amides.[10][11] A key advantage is the ability to transform the alkylated amide products into highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones in a single step, followed by recovery of the auxiliary.[3][11] The stereochemical outcome is dictated by a lithium-chelated intermediate that directs alkylation to be syn to the methyl group and anti to the hydroxyl group.[3]

Profile of the Target Auxiliary: this compound

The target compound, this compound, is a chiral amino alcohol. Its structure suggests it can be readily converted into an oxazolidinone-type auxiliary, analogous to the Evans family.

Hypothesized Mechanism and Potential Advantages: The causality for selecting this molecule for investigation lies in its unique structural features. The presence of a 2-pyridyl ring introduces a nitrogen atom capable of acting as a Lewis basic site. This offers the potential for enhanced chelation control with the metalated enolate and the incoming electrophile's Lewis acidic center. This tertiary coordination could create a more rigid and ordered transition state compared to traditional auxiliaries, potentially leading to superior diastereoselectivity. The 4-chloro substituent provides an electronic modification and a potential site for further functionalization.

A Rigorous Benchmarking Methodology

To ensure an objective and scientifically sound comparison, we propose a standardized evaluation across a fundamental C-C bond-forming reaction: the asymmetric alkylation of a propionyl derivative.

Key Performance Indicators (KPIs):

  • Chemical Yield (%) : The overall efficiency of the reaction.

  • Diastereomeric Ratio (d.r.) : A measure of the stereoselectivity of the C-C bond formation, determined by ¹H NMR spectroscopy of the crude product.[12]

  • Enantiomeric Excess (e.e., %) : The enantiopurity of the final product after cleavage of the auxiliary, determined by chiral High-Performance Liquid Chromatography (HPLC).[13][14]

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the logical sequence of employing a chiral auxiliary, a process central to our benchmarking study.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery Prochiral Prochiral Substrate (e.g., Propanoyl Chloride) Adduct Chiral Adduct (Substrate-Xc) Prochiral->Adduct Covalent Attachment Auxiliary Chiral Auxiliary (Xc) (Enantiomerically Pure) Auxiliary->Adduct Product_d Diastereomerically Enriched Product (High d.r.) Adduct->Product_d Forms Diastereotopic Faces, Reagent Attacks Less Hindered Face Reagent Reagent (e.g., Alkyl Halide) Reagent->Product_d Reaction at Prochiral Center Final_Product Enantiomerically Pure Product (High e.e.) Product_d->Final_Product Cleavage Recovered_Aux Recovered Auxiliary (Xc) Product_d->Recovered_Aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Benchmarks from Authoritative Sources

The following data, compiled from seminal literature, serves as the performance benchmark that this compound must meet or exceed.

Table 1: Performance of Commercial Auxiliaries in the Asymmetric Alkylation of Propionamides

Chiral Auxiliary Electrophile (R-X) Yield (%) Diastereomeric Ratio (d.r.) Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl Bromide (BnBr) 90-95% >99:1 [15]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Allyl Iodide (CH₂=CHCH₂I) 80-91% 98:2 [16]
(1R,2R)-Pseudoephedrine Benzyl Bromide (BnBr) 99% >99:1 [11][15]

| (1R,2R)-Pseudoephedrine | Isopropyl Iodide (i-PrI) | 99% | 98:2 |[11] |

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols for the asymmetric alkylation using an Evans' oxazolidinone can be adapted for our target auxiliary.[12][15]

Protocol 1: Asymmetric Benzylation using an Evans-type Auxiliary

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propanoyl chloride (1.1 eq) dropwise. Stir the reaction for 1 hour at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2: Diastereoselective Alkylation

  • To a solution of the purified N-propionyl adduct (1.0 eq) in anhydrous THF (15 mL) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1.0 M in THF) dropwise.

  • Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the sodium enolate.

  • Add benzyl bromide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by flash column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously for 4 hours at room temperature.

  • Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq).

  • Separate the layers and extract the aqueous layer with ethyl acetate. The chiral auxiliary can be recovered from the combined organic layers.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired (R)-2-methyl-3-phenylpropanoic acid.

Proposed Transition State Model for the Target Auxiliary

The enhanced stereodirecting ability of the novel auxiliary can be rationalized by the formation of a highly organized transition state, as depicted below.

Caption: Proposed transition state for the alkylation of the target auxiliary.

Conclusion

This guide establishes a clear and actionable framework for the systematic evaluation of this compound as a novel chiral auxiliary. By benchmarking its performance in the asymmetric alkylation reaction against well-documented, high-performing commercial auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine, we can generate robust and comparable data. The unique structural element of the pyridyl moiety offers a compelling scientific rationale for its investigation, with the potential for superior chelation control leading to enhanced stereoselectivity. The provided protocols are designed to be both rigorous and reproducible, empowering researchers to confidently assess this and other novel candidates in the ongoing quest for more efficient and selective tools in asymmetric synthesis.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. URL: [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. URL: [Link]

  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. URL: [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog. URL: [Link]

  • Reddy, K. L., & Sharwan, K. (2007). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Arkivoc, 2007(16), 135-143. URL: [Link]

  • Britton, R., Côté, A., & Guindon, A. B. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(12), 2035–2038. URL: [Link]

  • Whitesell, J. K. (1984). Asymmetric induction using (-)-8-phenylmenthol as a chiral auxiliary. University of Texas Libraries. URL: [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. URL: [Link]

  • Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society, 112(7), 2767–2772. URL: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. URL: [Link]

  • Singh, V. K., & Singh, P. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(49), 27863-27883. URL: [Link]

  • Ye, M., & Tang, Y. (2001). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. The Journal of Organic Chemistry, 66(17), 5717–5722. URL: [Link]

  • Garner, P., Anderson, J. T., & Turske, R. A. (2000). Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes. Chemical Communications, (16), 1509-1510. URL: [Link]

  • Organic Chemistry Portal. (2005, June 25). Asymmetric Cross-Aldol Reactions Of Aldehydes. Organic Chemistry Portal. URL: [Link]

  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In S. Ma (Ed.), Handbook of Cyclization Reactions (Vol. 1). Wiley-VCH. URL: [Link]

  • da Silva, A. C., & de Souza, R. O. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Organic Chemistry, 16(8), 748-763. URL: [Link]

  • Breaux, M. J., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 20(4), 813-818. URL: [Link]

  • D’hooghe, M., & De Kimpe, N. (2006). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education, 83(9), 1349. URL: [Link]

  • Slideshare. (2020). Chiral auxiliary!. SlideShare. URL: [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. URL: [Link]

  • Thomson, R. J., & Rawal, V. H. (2009). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of Organic Chemistry, 74(15), 5419–5432. URL: [Link]

  • Kawasaki, T., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 947. URL: [Link]

  • University of Bath. Determination of enantiomeric excess. University of Bath Course Materials. URL: [Link]

  • Breaux, M. J., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(5), 1344-1349. URL: [Link]

  • Breaux, M. J., et al. (2022). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. ACS Central Science, 8(2), 223–230. URL: [Link]

  • Ueji, S., et al. (2003). A New Diastereomer Method for Determining Enantiomeric Excess of Chiral Alcohols by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. The Journal of Organic Chemistry, 68(24), 9476–9481. URL: [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie (International ed. in English), 51(19), 4568–4571. URL: [Link]

  • University of Nairobi. Asymmetric Synthesis. University of Nairobi Course Materials. URL: [Link]

  • Emergent Mind. (2025, November 20). Benchmark and Experimental Protocols. Emergent Mind. URL: [Link]

  • Díaz-delaO, J. L., et al. (2007). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Tetrahedron: Asymmetry, 18(13), 1559-1564. URL: [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1482. URL: [Link]

  • Djukanovic, D., & Buchwald, S. L. (2018). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. Journal of the American Chemical Society, 140(22), 6791–6795. URL: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in drug discovery and development, (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed framework for the safe handling, use, and disposal of this chloro-pyridyl amino alcohol derivative. The recommendations herein are synthesized from best practices for handling structurally similar compounds, including pyridine derivatives and amino alcohols, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4][5][7]

  • Volatility and Odor: Like many pyridine-based compounds, it may have a strong, unpleasant odor.[5][8]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Engineering Controls: The First Line of Defense

Properly designed engineering controls are fundamental to minimizing exposure.

  • Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood.[8][9] This is crucial to prevent the inhalation of any airborne particles or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[5][8][10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound. This multi-layered approach ensures protection from various potential exposure routes.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coatUse in a well-ventilated fume hood. A respirator with an organic vapor cartridge may be required for large quantities or if engineering controls are insufficient.[10][11]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsRespirator with an organic vapor cartridge

Rationale for PPE Selection:

  • Eye and Face Protection: Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face.[10][11]

  • Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including those with aromatic and amine functionalities.[5][8] Latex gloves are not suitable.[8]

  • Body Protection: A lab coat prevents incidental skin contact.[5][8] For larger-scale work or situations with a higher risk of splashes, a chemical-resistant apron or suit is advised.

  • Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a respirator provides crucial protection in case of a significant spill or failure of engineering controls.[10][11][12]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[9]

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[10][11][13] Do not eat, drink, or smoke in the laboratory.[2][14][15]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[2][8][9]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[5][8][10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][16][17][18]

Spill Management and Emergency Procedures

Prompt and correct response to a spill is essential to mitigate potential hazards.

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[5][7]

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spills (outside a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][18][19] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[3][16] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16][18]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2][11][16] Do not dispose of this chemical down the drain.[2][15][20]

Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Risk_Assessment Conduct Risk Assessment Select_PPE Select & Don PPE Risk_Assessment->Select_PPE Prep_Work_Area Prepare Fume Hood Select_PPE->Prep_Work_Area Weigh_Transfer Weigh & Transfer (in Fume Hood) Prep_Work_Area->Weigh_Transfer Proceed to handling Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Experiment complete Spill Spill Occurs? Conduct_Experiment->Spill Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Collect_Waste Collect Hazardous Waste Doff_PPE->Collect_Waste Segregate waste Store_Waste Store Waste Securely Collect_Waste->Store_Waste Dispose_Waste Dispose via Contractor Store_Waste->Dispose_Waste Spill->Decontaminate No Spill_Procedure Execute Spill Cleanup Protocol Spill->Spill_Procedure Yes Spill_Procedure->Collect_Waste

Caption: Workflow for handling this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12). SAFETY DATA SHEET: AMINO ALCOHOL EA. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Nippon Nyukazai Co., Ltd. (2017, August 29). SAFETY DATA SHEET: AMINOALCOHOL PA. [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]

  • Loba Chemie. Safety Data Sheet: PYRIDINE FOR SYNTHESIS. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-(2-aminoethylamino)ethanol. [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloropyridine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.